GX-201
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[[1-[[2-chloro-5-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]methoxy]-5-cyclopropyl-2-fluoro-N-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClF4N2O4S/c1-37(34,35)31-24(33)20-11-19(16-2-3-16)23(12-22(20)27)36-14-15-6-8-32(9-7-15)13-17-10-18(25(28,29)30)4-5-21(17)26/h4-5,10-12,15-16H,2-3,6-9,13-14H2,1H3,(H,31,33) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBPOTYVFWNSGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC(=O)C1=C(C=C(C(=C1)C2CC2)OCC3CCN(CC3)CC4=C(C=CC(=C4)C(F)(F)F)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClF4N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of GX-201
Core Tenet: Selective Inhibition of the NaV1.7 Sodium Channel for Analgesia
GX-201 is a potent and selective small-molecule inhibitor of the voltage-gated sodium channel NaV1.7.[1][2] This channel is a key component in the transmission of pain signals. Human genetic studies have solidified NaV1.7 as a critical target for analgesic drug development; individuals with loss-of-function mutations in the SCN9A gene, which encodes for NaV1.7, exhibit a congenital insensitivity to pain.[3][4][5][6] Conversely, gain-of-function mutations are linked to severe pain syndromes.[6] this compound leverages this by selectively blocking NaV1.7, thereby dampening the excitability of pain-sensing neurons without affecting other essential physiological processes.
The primary mechanism of action of this compound is the state-dependent blockade of the NaV1.7 channel. It preferentially binds to the channel in its inactivated state, a conformation that is more prevalent during the repeated firing of neurons that occurs in response to noxious stimuli. This targeted action allows this compound to effectively reduce the transmission of pain signals at their origin in the peripheral nervous system.[5][7]
Signaling Pathway of Nociception and this compound Intervention
Noxious stimuli, such as thermal, mechanical, or chemical insults, are detected by specialized peripheral sensory neurons known as nociceptors. The activation of these neurons triggers the opening of various ion channels, leading to a depolarization of the neuronal membrane. NaV1.7 channels, concentrated at the nerve endings, act as threshold amplifiers for these small depolarizations.[5][7] Their opening allows an influx of sodium ions, which, if sufficient, initiates an action potential. This electrical signal then propagates along the axon of the sensory neuron to the spinal cord, where it is transmitted to second-order neurons and ultimately relayed to the brain to be perceived as pain.[7][8]
This compound intervenes at the initial stage of this pathway. By inhibiting NaV1.7, it raises the threshold required to initiate an action potential in nociceptive neurons. This prevents the pain signal from being generated and propagated, resulting in an analgesic effect.
Quantitative Data Summary
The potency and selectivity of this compound have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.
| Parameter | Species/Channel | Value | Reference |
| IC₅₀ | Human NaV1.7 | <3.2 nM | [2][3] |
| Selectivity | >10-fold vs. NaV1.1, NaV1.2, NaV1.6 | - | |
| Kd | Mouse TTX-resistant current | 13 µM | [9] |
| Animal Model | Efficacy Endpoint | Dosage | Result | Reference |
|---|---|---|---|---|
| Wild-Type Mice (Formalin-induced pain) | Inhibition of nociceptive events | 0.3, 1, 3 mg/kg (oral) | Dose-dependent inhibition | [3] |
| Wild-Type Mice (CFA-induced inflammatory pain) | Analgesia | Not Specified | Effective | [3] |
| Mouse Diabetic Neuropathy Model | Suppression of neuropathic pain | Not Specified | Effective |
Detailed Experimental Protocols
Electrophysiological Assessment of NaV1.7 Inhibition (Whole-Cell Patch-Clamp)
This protocol describes a representative method for determining the half-maximal inhibitory concentration (IC₅₀) of this compound on human NaV1.7 channels expressed in a heterologous system, such as HEK293 cells, using an automated patch-clamp system.
a. Cell Culture and Transfection:
-
HEK293 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cells are transiently transfected with a plasmid encoding the human NaV1.7 alpha subunit (SCN9A) using a suitable transfection reagent.
-
Transfected cells are re-plated onto glass coverslips 24-48 hours post-transfection for electrophysiological recording.
b. Electrophysiological Recording:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).
-
Whole-cell patch-clamp recordings are performed at room temperature.
-
Borosilicate glass pipettes with a resistance of 2-4 MΩ are used to form a gigaseal with the cell membrane.
-
Series resistance is compensated by at least 80%.
c. Voltage Protocol and Data Acquisition:
-
Cells are held at a holding potential of -120 mV.
-
To elicit NaV1.7 currents, cells are depolarized to 0 mV for 20 ms.
-
To assess state-dependent inhibition, a pre-pulse to a half-inactivating potential (e.g., -60 mV) for 500 ms is used before the test pulse to 0 mV.
-
This compound is prepared in stock solutions in DMSO and diluted to final concentrations in the external solution. The final DMSO concentration should not exceed 0.1%.
-
The compound is applied to the cells for a sufficient duration (e.g., 2-5 minutes) to reach equilibrium block.
-
The peak inward current is measured before and after compound application.
d. Data Analysis:
-
The percentage of current inhibition is calculated for each concentration of this compound.
-
A concentration-response curve is generated by plotting the percent inhibition against the logarithm of the compound concentration.
-
The IC₅₀ value is determined by fitting the data to a four-parameter logistic equation.
In Vivo Efficacy Assessment (Formalin-Induced Pain Model in Mice)
This protocol outlines a standard procedure for evaluating the analgesic properties of this compound in a mouse model of inflammatory pain. The formalin test produces a biphasic pain response, with an early acute phase driven by direct nociceptor activation and a later tonic phase involving central sensitization.[10][11][12]
a. Animals and Acclimation:
-
Male C57BL/6 mice (8-10 weeks old) are used.[13]
-
Animals are housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Mice are acclimated to the testing environment for at least 30 minutes before the experiment.
b. Drug Administration:
-
This compound is formulated as a suspension in a vehicle such as 0.5% methylcellulose.[6]
-
The compound or vehicle is administered orally (e.g., via gavage) at a defined time (e.g., 30-60 minutes) before the formalin injection.
c. Formalin Injection and Behavioral Observation:
-
Mice are briefly restrained, and 20 µL of a 5% formalin solution is injected subcutaneously into the plantar surface of one hind paw.[12][14]
-
Immediately after injection, each mouse is placed in a clear observation chamber.
-
The animal's behavior is recorded for a set period, typically 45-60 minutes.[13]
-
A trained observer, blind to the treatment groups, scores the cumulative time the animal spends licking, biting, or flinching the injected paw.
-
The observation period is divided into two phases: Phase I (early, 0-5 minutes post-injection) and Phase II (late, 15-45 minutes post-injection).[10][13]
d. Data Analysis:
-
The total time spent in nociceptive behaviors is calculated for each phase for each animal.
-
The data are analyzed using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the responses in the this compound-treated groups to the vehicle-treated control group.
-
A significant reduction in the duration of pain-related behaviors in the treated groups indicates an analgesic effect.
Experimental Workflow Visualization
The following diagram illustrates the key steps in the formalin-induced pain model experiment.
Conclusion
This compound's mechanism of action is centered on the selective and potent inhibition of the NaV1.7 voltage-gated sodium channel, a genetically validated target for pain therapeutics. By blocking this channel, this compound effectively raises the activation threshold of peripheral nociceptors, preventing the initiation and propagation of pain signals. Preclinical data from in vitro and in vivo models demonstrate its high potency and efficacy in relevant pain states, underscoring its potential as a novel analgesic agent.
References
- 1. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jinpanlab.com [jinpanlab.com]
- 3. physoc.org [physoc.org]
- 4. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insensitivity to Pain upon Adult-Onset Deletion of Nav1.7 or Its Blockade with Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. topicalinnovations.com [topicalinnovations.com]
- 9. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. meliordiscovery.com [meliordiscovery.com]
- 11. criver.com [criver.com]
- 12. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nuchemsciences.com [nuchemsciences.com]
- 14. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the voltage-gated sodium channel NaV1.7 and its critical role in the pathophysiology of neuropathic pain. Drawing on extensive preclinical and clinical research, this document outlines the molecular mechanisms, key signaling pathways, and validated experimental models relevant to the investigation of NaV1.7 as a therapeutic target. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols are provided for key methodologies.
Introduction: The Genetic Validation of NaV1.7 as a Pain Target
The voltage-gated sodium channel NaV1.7, encoded by the SCN9A gene, is a key player in the transmission of pain signals.[1][2] Its crucial role is unequivocally demonstrated by human genetic studies. Loss-of-function mutations in SCN9A lead to Congenital Insensitivity to Pain (CIP), a rare condition where individuals are unable to perceive pain, while gain-of-function mutations result in debilitating inherited pain syndromes such as Inherited Erythromelalgia (IEM) and Paroxysmal Extreme Pain Disorder (PEPD).[1][3] These genetic findings provide powerful validation of NaV1.7 as a high-priority target for the development of novel analgesics for neuropathic pain.
NaV1.7 is preferentially expressed in peripheral sensory neurons, including nociceptors in the dorsal root ganglia (DRG) and trigeminal ganglia, as well as sympathetic ganglion neurons.[2][4] Its biophysical properties, particularly its slow closed-state inactivation, allow it to amplify small, subthreshold depolarizations, effectively acting as a "threshold channel" or "gain-setter" for nociceptor firing.[5] In neuropathic pain states, the expression and function of NaV1.7 can be altered, contributing to the hyperexcitability of sensory neurons that underlies chronic pain.[6]
Molecular and Cellular Mechanisms of NaV1.7 in Nociception
NaV1.7 channels are transmembrane proteins that facilitate the influx of sodium ions, leading to the depolarization phase of the action potential. In nociceptive neurons, NaV1.7's unique gating kinetics enable it to respond to small, slow depolarizing inputs, bringing the neuron closer to its firing threshold. This "amplifier" function is critical for the initiation of action potentials in response to noxious stimuli.[5]
In the context of neuropathic pain, which arises from damage to the somatosensory nervous system, the role of NaV1.7 is complex. While some preclinical models of neuropathic pain have shown an upregulation of NaV1.7 expression in DRG neurons, others have reported a downregulation.[2][6] However, even in cases of downregulation in the injured neuron's soma, NaV1.7 has been observed to accumulate in the blind-ending axons of painful human neuromas.[2] This suggests that the subcellular localization and modulation of existing channels are also critical factors.
Signaling Pathways Modulating NaV1.7 Function
The activity of NaV1.7 is not static but is dynamically regulated by various intracellular signaling pathways. Understanding these pathways is crucial for identifying novel therapeutic strategies that can indirectly modulate NaV1.7 function.
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK family of protein kinases, including extracellular signal-regulated kinase (ERK) and p38 MAPK, are key regulators of neuronal plasticity and have been implicated in the sensitization of nociceptors in chronic pain states.[1][2] In painful human neuromas, increased levels of activated p38 MAPK and ERK1/2 have been observed alongside the upregulation of NaV1.7.[2] Phosphorylation of NaV1.7 by these kinases can lead to a hyperpolarizing shift in the voltage-dependence of activation, making the channel more likely to open at resting membrane potentials and thereby increasing neuronal excitability.[2] Inhibition of ERK1/2 has been shown to cause a depolarizing shift in NaV1.7 activation, suggesting that targeting the MAPK pathway could be a viable strategy for reducing NaV1.7-mediated hyperexcitability.[2]
Endogenous Opioid System
An intriguing and complex relationship exists between NaV1.7 and the endogenous opioid system. Studies on individuals and mice with a congenital loss of NaV1.7 function have revealed an upregulation of endogenous opioid signaling.[2] Specifically, the absence of NaV1.7 leads to an increase in the expression of preproenkephalin (Penk) mRNA, which encodes for enkephalin, an endogenous opioid peptide.[2][7] The analgesic phenotype in NaV1.7 null individuals can be partially reversed by the opioid antagonist naloxone, indicating that the pain insensitivity is, at least in part, mediated by an enhanced opioid tone.[7] This suggests that NaV1.7 may have a role in regulating the expression of opioid peptides, and that combination therapies targeting both NaV1.7 and the opioid system could be a promising avenue for pain management.
Quantitative Data on NaV1.7 Inhibitors
The development of selective NaV1.7 inhibitors has been a major focus of pharmaceutical research. The following tables summarize key quantitative data for a selection of these compounds.
Table 1: In Vitro Potency (IC50) of Selective NaV1.7 Inhibitors
| Compound | Chemical Class | Target Species | IC50 (nM) | Reference(s) |
| PF-05089771 | Arylsulfonamide | Human | 11 (inactivated state) | [8] |
| DWP-17061 | Not specified | Human | 31 | [9] |
| Compound 25 | Saxitoxin analog | Human | <100 | [10][11] |
| PTx2-3127 | Peptide (ProTx-II analog) | Human | 6.9 | [1] |
| PTx2-3258 | Peptide (ProTx-II analog) | Human | 3.8 | [1] |
| Tetrodotoxin (TTX) | Guanidinium toxin | Human | ~1-10 (non-selective) | [12] |
| Compound 52 | 2,4-diaminotriazine | Human | Not specified, potent | [12] |
| Nortriptyline | Tricyclic antidepressant | Not specified | Verified inhibitor | [13] |
Table 2: Preclinical Efficacy of Selective NaV1.7 Inhibitors
| Compound | Animal Model | Pain Modality | Efficacy | Reference(s) |
| PF-05089771 | Mouse (FCA) | Inflammatory Pain | Analgesic effect | [9] |
| DWP-17061 | Mouse (FCA) | Inflammatory Pain | Significant analgesic efficacy | [9] |
| Compound 25 | Cynomolgus Monkey | Acute Thermal Pain | Complete block of paw withdrawal | [10][11] |
| ProTx-II | Rat (NLB) | Muscle Hyperalgesia | Attenuated hyperalgesia | [14] |
| AAV9-NaV1.7-CRS | Mouse (SNI) | Neuropathic Pain | Sustained relief of mechanical allodynia | [3] |
Table 3: Clinical Trial Data for NaV1.7 Inhibitors in Neuropathic Pain
| Compound | Condition | Phase | Primary Outcome | Result | Reference(s) |
| CNV1014802 | Lumbosacral Radiculopathy | II | Change in Pain Intensity (PI-NRS) | Statistically significant reduction in pain (-0.43 vs placebo, p=0.0265) | [15] |
| PF-05089771 | Painful Diabetic Peripheral Neuropathy | II | Average pain score (NRS) | Failed to significantly improve pain scores | [16] |
Note: The clinical development of many selective NaV1.7 inhibitors has been challenging, with several compounds failing to demonstrate significant efficacy in Phase II trials for neuropathic pain.[17][18]
Key Experimental Protocols
Reproducible and well-characterized experimental models are essential for studying the role of NaV1.7 in neuropathic pain and for the preclinical evaluation of novel therapeutics.
Animal Models of Neuropathic Pain
The CCI model is a widely used rodent model of peripheral nerve injury-induced neuropathic pain.
-
Procedure:
-
Anesthetize the rat (e.g., with an intraperitoneal injection of 4% chloral hydrate solution).[19]
-
Make a skin incision on the dorsal aspect of the thigh to expose the common sciatic nerve.[20]
-
Loosely tie four chromic gut ligatures around the sciatic nerve at approximately 1 mm intervals.[6][19] The ligatures should be tied with just enough tension to cause a slight constriction of the nerve without arresting epineural blood flow.
-
Close the muscle and skin layers with sutures or wound clips.[20]
-
-
Behavioral Assessment: Mechanical allodynia and thermal hyperalgesia typically develop in the ipsilateral hind paw within a few days and can persist for several weeks.[6]
The SNI model produces a robust and long-lasting neuropathic pain state by partially denervating the hind paw.
-
Procedure:
-
Anesthetize the mouse (e.g., with isoflurane or a ketamine/xylazine mixture).[3][7]
-
Make an incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.[17]
-
Tightly ligate the common peroneal and tibial nerves with a silk suture.[3][10]
-
Transect the ligated nerves distal to the ligation, removing a 2-4 mm section of the distal nerve stump.[3][17]
-
Carefully avoid any contact with or stretching of the intact sural nerve.[17]
-
Close the muscle and skin layers.[17]
-
-
Behavioral Assessment: Mechanical allodynia develops in the lateral part of the ipsilateral paw, which is innervated by the spared sural nerve.[10]
Behavioral Testing for Pain Hypersensitivity
This test measures the withdrawal threshold to a non-noxious mechanical stimulus.
-
Procedure:
-
Place the animal in a testing chamber with a wire mesh floor and allow it to acclimatize.[21]
-
Apply a series of calibrated von Frey filaments with increasing bending forces to the plantar surface of the hind paw.[21]
-
A positive response is defined as a sharp withdrawal, flinching, or licking of the paw.[8]
-
The 50% paw withdrawal threshold is determined using the up-down method.[21]
-
This test measures the latency to withdraw from a radiant heat source.
-
Procedure:
-
Place the animal in a plexiglass enclosure on a glass surface.[21]
-
A radiant heat source is positioned under the glass and focused on the plantar surface of the hind paw.[21]
-
The time taken for the animal to withdraw its paw is recorded as the paw withdrawal latency.[13]
-
A cut-off time is used to prevent tissue damage.[13]
-
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of NaV1.7 currents in isolated DRG neurons.
-
Cell Preparation:
-
Acutely dissociate DRG neurons from rodents or obtain them from human donors.
-
Plate the neurons on coated coverslips for recording.
-
-
Recording Solutions:
-
External Solution (in mM): e.g., 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, adjusted to pH 7.4.
-
Internal (Pipette) Solution (in mM): e.g., 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 4 Mg-ATP, 0.3 Na-GTP, adjusted to pH 7.3.
-
-
Voltage-Clamp Protocol for NaV1.7 Activation:
-
Hold the neuron at a hyperpolarized potential (e.g., -120 mV) to ensure all channels are in the closed state.[16]
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 5 or 10 mV increments).[16]
-
Record the resulting inward sodium currents. The peak current at each voltage step is plotted against the voltage to generate a current-voltage (I-V) curve.
-
-
Voltage-Clamp Protocol for NaV1.7 Inactivation:
-
Hold the neuron at various conditioning pre-pulse potentials (e.g., from -120 mV to -10 mV) for a prolonged duration (e.g., 500 ms) to allow channels to enter the inactivated state.[16]
-
Follow each pre-pulse with a test pulse to a voltage that elicits a maximal inward current (e.g., 0 mV).[16]
-
The peak current during the test pulse is plotted against the pre-pulse potential to determine the voltage-dependence of steady-state inactivation.
-
Conclusion and Future Directions
NaV1.7 remains a highly compelling target for the treatment of neuropathic pain, strongly validated by human genetics. Despite the challenges encountered in clinical trials with small molecule inhibitors, the fundamental role of NaV1.7 in nociception is undisputed. Future research and drug development efforts may benefit from:
-
Exploring alternative therapeutic modalities: This includes the development of highly selective peptide and antibody-based therapies, as well as gene therapies targeting SCN9A.
-
Investigating combination therapies: The interplay between NaV1.7 and the endogenous opioid system suggests that combining NaV1.7 inhibitors with opioid receptor modulators could offer synergistic analgesic effects with a reduced side-effect profile.
-
Refining preclinical models and clinical trial design: A better understanding of the specific pain conditions and patient populations most likely to respond to NaV1.7 inhibition is crucial for future clinical success.[17][18] The discordance between preclinical and clinical findings highlights the need for improved translational models.[17]
-
Targeting NaV1.7 regulatory pathways: Modulating the activity of signaling molecules that regulate NaV1.7 function, such as the MAPK pathway, presents an alternative strategy for controlling nociceptor hyperexcitability.
By continuing to unravel the complexities of NaV1.7 biology and its role in neuropathic pain, the scientific community is poised to develop a new generation of effective and safe analgesics.
References
- 1. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Expression of Nav1.7 in DRG neurons extends from peripheral terminals in the skin to central preterminal branches and terminals in the dorsal horn - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. | BioWorld [bioworld.com]
- 10. Discovery of Selective Inhibitors of NaV1.7 Templated on Saxitoxin as Therapeutics for Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A painful neuropathy-associated Nav1.7 mutant leads to time-dependent degeneration of small-diameter axons associated with intracellular Ca2+ dysregulation and decrease in ATP levels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Rat NaV1.7 loss-of-function genetic model: Deficient nociceptive and neuropathic pain behavior with retained olfactory function and intra-epidermal nerve fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Making sure you're not a bot! [nanion.de]
- 16. Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Scholars@Duke publication: Expression and Role of Voltage-Gated Sodium Channels in Human Dorsal Root Ganglion Neurons with Special Focus on Nav1.7, Species Differences, and Regulation by Paclitaxel. [scholars.duke.edu]
- 18. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 19. Characterisation of Nav1.7 functional expression in rat dorsal root ganglia neurons by using an electrical field stimulation assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Expression and Role of Voltage-Gated Sodium Channels in Human Dorsal Root Ganglion Neurons with Special Focus on Nav1.7, Species Differences, and Regulation by Paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. docs.axolbio.com [docs.axolbio.com]
In-Depth Technical Guide: The Modulatory Effects of GX-201 on Voltage-Gated Sodium Channel NaV1.7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological effects of GX-201 on the voltage-gated sodium channel NaV1.7, a key target in pain signaling pathways. The document details the quantitative data on this compound's potency and selectivity, outlines the experimental methodologies used for its characterization, and visualizes the pertinent biological pathways and experimental workflows.
Core Efficacy and Selectivity of this compound
This compound is a potent and highly selective inhibitor of the human voltage-gated sodium channel NaV1.7.[1] Its inhibitory activity is characterized by a half-maximal inhibitory concentration (IC50) in the low nanomolar range, demonstrating significant potency. Furthermore, this compound exhibits a favorable selectivity profile, with a greater than 10-fold selectivity for NaV1.7 over other tested sodium channel subtypes, including NaV1.1, NaV1.2, and NaV1.6.[1] This selectivity is a critical attribute, as it minimizes the potential for off-target effects that can be associated with less selective sodium channel blockers.
A key characteristic of this compound is its prolonged residency time on the NaV1.7 channel.[1] This extended interaction with the target is believed to contribute to its enhanced efficacy. Notably, chronic administration of this compound has been shown to increase the compound's potency by approximately 10-fold, leading to a durable analgesic effect that persists even after the compound has been cleared from the plasma.[1]
Quantitative Data Summary
| Parameter | Value | Channel Subtype | Species |
| IC50 | 3.2 nM[1] | NaV1.7 | Human |
| Selectivity | >10-fold | NaV1.7 vs. NaV1.1, NaV1.2, NaV1.6 | Not Specified |
| In Vivo IC50 | 0.97 µM[1] | NaV1.7 | Not Specified |
Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch Clamp for IC50 Determination
The potency of this compound on the human NaV1.7 channel was determined using automated whole-cell patch-clamp electrophysiology. This technique allows for the direct measurement of ion channel activity in response to the compound.
Cell Line: HEK293 cells stably expressing the human NaV1.7 channel were used for these experiments.
General Protocol:
-
Cell Preparation: HEK293 cells expressing hNaV1.7 are cultured and prepared for electrophysiological recording.
-
Recording Configuration: The whole-cell patch-clamp configuration is established, allowing for control of the cell's membrane potential and recording of the resulting sodium currents.
-
Solutions:
-
Internal (Pipette) Solution (Typical): Contains a high concentration of a potassium salt (e.g., K-gluconate or KCl), a pH buffer (e.g., HEPES), a chelating agent (e.g., EGTA), and ATP/GTP.
-
External (Bath) Solution (Typical): Contains physiological concentrations of salts, including NaCl, KCl, CaCl2, MgCl2, a pH buffer (e.g., HEPES), and glucose.
-
-
Voltage Protocol: A specific voltage-clamp protocol is applied to elicit NaV1.7 currents. This typically involves:
-
A holding potential at which most channels are in a resting state (e.g., -120 mV).
-
A depolarizing test pulse to activate the channels (e.g., to 0 mV).
-
The protocol may also include pre-pulses to various potentials to assess the state-dependent block of the compound (resting vs. inactivated states). One common protocol to assess the effect on both resting and inactivated states involves determining the IC50 at both a hyperpolarized holding potential (Vrest) and a half-maximal inactivation voltage (V1/2).[1]
-
-
Compound Application: this compound is applied to the external solution at various concentrations to generate a concentration-response curve.
-
Data Analysis: The peak sodium current in the presence of each compound concentration is measured and compared to the control current (without the compound). The IC50 value is then calculated by fitting the data to a logistic equation.
In Vivo Efficacy: Mouse Model of Diabetic Neuropathy
The analgesic effects of this compound were evaluated in a mouse model of diabetic neuropathy, a condition characterized by chronic pain.
Animal Model:
-
Induction of Diabetes: Diabetes is induced in mice through a single intraperitoneal injection of streptozotocin (STZ). Blood glucose levels are monitored to confirm the diabetic state.
-
Development of Neuropathy: The mice develop neuropathic pain behaviors, such as mechanical allodynia and thermal hyperalgesia, over several weeks following STZ injection.
Experimental Protocol:
-
Compound Administration: this compound is administered to the diabetic mice, typically via oral gavage (p.o.).
-
Behavioral Testing: Pain-related behaviors are assessed at various time points after compound administration. Common tests include:
-
Mechanical Allodynia: The von Frey test is used to measure the withdrawal threshold to a non-painful mechanical stimulus.
-
Thermal Hyperalgesia: The Hargreaves test is used to measure the latency of withdrawal from a radiant heat source.
-
-
Data Analysis: The withdrawal thresholds or latencies in the this compound-treated group are compared to those of a vehicle-treated control group to determine the analgesic efficacy of the compound.
Signaling Pathways and Experimental Visualizations
NaV1.7 Signaling Pathway in Pain Transmission
The voltage-gated sodium channel NaV1.7 is a critical component in the transmission of pain signals. It is highly expressed in peripheral nociceptive (pain-sensing) neurons of the dorsal root ganglia (DRG).[1] NaV1.7 acts as a threshold channel, amplifying small depolarizations and playing a crucial role in the initiation of action potentials that carry pain signals from the periphery to the central nervous system.
Caption: Role of NaV1.7 in the pain signaling pathway and the inhibitory action of this compound.
Experimental Workflow: In Vitro IC50 Determination
The following diagram illustrates the key steps involved in determining the IC50 of this compound using whole-cell patch-clamp electrophysiology.
Caption: Workflow for determining the IC50 of this compound on NaV1.7 channels.
Logical Relationship: this compound's Mechanism of Improved Efficacy
The enhanced in vivo efficacy of this compound is attributed to a combination of its high potency, selectivity, and particularly its long residence time on the NaV1.7 channel. This relationship is depicted in the following diagram.
References
An In-Depth Technical Guide to the Discovery and Development of GX-201: A Novel Selective NaV1.7 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The voltage-gated sodium channel NaV1.7 has emerged as a critical target in the development of novel analgesics. Encoded by the SCN9A gene, this channel is preferentially expressed in peripheral sensory neurons, where it plays a pivotal role in the initiation and propagation of pain signals. Genetic studies in humans have provided compelling validation for NaV1.7 as a therapeutic target; loss-of-function mutations are associated with a congenital inability to experience pain, while gain-of-function mutations lead to debilitating chronic pain syndromes. GX-201 is a novel, potent, and selective small-molecule inhibitor of NaV1.7, discovered and developed to address the unmet need for effective and non-addictive pain therapies. This guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound.
Discovery of this compound
The discovery of this compound is rooted in a research program focused on identifying selective inhibitors of NaV1.7. Early efforts in the field were hampered by the high degree of homology among the nine subtypes of voltage-gated sodium channels, making the development of selective inhibitors a significant challenge. The breakthrough that paved the way for the discovery of this compound was the identification of the sulfonamide class of compounds as potent and selective NaV1.7 inhibitors.
Researchers at Xenon and Genentech reported the discovery of a series of sulfonamide-based NaV1.7 inhibitors, including this compound.[1] These compounds were found to bind to the voltage-sensing domain IV (VSD4) of the NaV1.7 channel, a region with sufficient structural divergence from other NaV subtypes to allow for selective targeting.
Mechanism of Action
This compound is a state-dependent inhibitor of NaV1.7, meaning it preferentially binds to and stabilizes the inactivated state of the channel. By binding to the VSD4, this compound modulates the channel's gating properties, making it less likely to open in response to depolarization. This selective inhibition of NaV1.7 in nociceptive neurons is intended to dampen the transmission of pain signals without affecting the function of other sodium channel subtypes that are crucial for normal physiological processes in the heart and central nervous system.
The interaction of sulfonamide inhibitors with the VSD4 of NaV1.7 has been elucidated through structural studies, including co-crystal structures of related compounds with the channel. These studies have revealed a unique binding pocket within the VSD4 that accommodates the sulfonamide moiety and allows for specific interactions that drive the high selectivity of these inhibitors for NaV1.7.
Preclinical Development
The preclinical development of this compound has encompassed a range of in vitro and in vivo studies to characterize its potency, selectivity, and efficacy.
In Vitro Characterization
The inhibitory activity of this compound on the human NaV1.7 channel (hNaV1.7) was determined using electrophysiological techniques. In these assays, this compound demonstrated potent inhibition of hNaV1.7 with a half-maximal inhibitory concentration (IC50) of less than 3.2 nM.
In Vivo Efficacy
The analgesic effects of this compound have been evaluated in various animal models of pain. In a transgenic mouse model expressing a human NaV1.7 variant associated with inherited erythromelalgia (IEM), this compound demonstrated robust efficacy. Furthermore, in models of inflammatory and neuropathic pain, this compound has shown significant analgesic activity. A key finding from these preclinical studies is the importance of long residence time at the target, which is believed to contribute to the sustained efficacy of the compound.
Experimental Protocols
Electrophysiology Assay for IC50 Determination
-
Cell Line: Human embryonic kidney (HEK293) cells stably expressing the human NaV1.7 channel.
-
Method: Whole-cell patch-clamp electrophysiology.
-
Procedure:
-
Cells are cultured and prepared for electrophysiological recording.
-
A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane.
-
The membrane patch under the pipette is ruptured to allow electrical access to the cell's interior.
-
The voltage across the cell membrane is clamped at a holding potential of -120 mV.
-
NaV1.7 currents are elicited by a depolarizing voltage step to 0 mV.
-
This compound is perfused at various concentrations, and the resulting inhibition of the NaV1.7 current is measured.
-
The IC50 value is calculated by fitting the concentration-response data to a Hill equation.
-
-
Solutions:
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, adjusted to pH 7.3 with CsOH.
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, adjusted to pH 7.4 with NaOH.
-
In Vivo Pain Model: Chronic Constriction Injury (CCI)
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure:
-
Rats are anesthetized.
-
The common sciatic nerve is exposed at the level of the mid-thigh.
-
Four loose ligatures are tied around the nerve.
-
The incision is closed.
-
Animals are allowed to recover and develop neuropathic pain behaviors over several days.
-
-
Behavioral Assessment:
-
Mechanical Allodynia: Measured using von Frey filaments. A series of calibrated filaments are applied to the plantar surface of the hind paw to determine the paw withdrawal threshold.
-
Thermal Hyperalgesia: Assessed using a plantar test apparatus. A radiant heat source is applied to the plantar surface of the hind paw, and the latency to paw withdrawal is measured.
-
-
Drug Administration: this compound is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses, and its effect on the pain behaviors is evaluated at different time points.
Quantitative Data Summary
| Parameter | Value | Reference |
| hNaV1.7 IC50 | <3.2 nM | MedChemExpress |
| In Vivo IC50 (IEM mice) | 0.97 µM | Inhibition of NaV1.7: the possibility of ideal analgesics - PMC |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified signaling pathway of NaV1.7 in pain perception and the inhibitory action of this compound.
Caption: A streamlined workflow for the preclinical discovery and evaluation of this compound.
References
The Pharmacodynamics of GX-201: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacodynamics of GX-201, a selective, potent, and long-acting inhibitor of the voltage-gated sodium channel NaV1.7. Human genetic studies have validated NaV1.7 as a critical mediator of pain perception, making it a prime target for the development of novel, non-opioid analgesics. This compound represents a significant advancement in this class, demonstrating robust efficacy in preclinical models of inflammatory and neuropathic pain. This document summarizes the core mechanism of action, quantitative pharmacological data, and detailed experimental protocols from key preclinical studies.
Core Mechanism of Action: NaV1.7 Inhibition
This compound exerts its analgesic effect by selectively blocking the NaV1.7 sodium channel, which is preferentially expressed in peripheral nociceptive neurons.[1][2][3] These channels are crucial for the initiation and propagation of action potentials in response to noxious stimuli. By binding to the voltage-sensor domain 4 (VSD4) of the NaV1.7 channel, this compound stabilizes the channel in an inactivated state, thereby preventing the influx of sodium ions that is necessary to generate a pain signal.[2] A key characteristic of this compound is its long residence time on the target channel, which contributes to its sustained and improved efficacy.[2]
The signaling pathway for nociception and the point of intervention for this compound are illustrated below.
Quantitative Pharmacodynamic Data
The potency and efficacy of this compound have been quantified through various in vitro and in vivo assays. The data highlights its high affinity for the human NaV1.7 channel and its effectiveness in animal models of pain at clinically relevant plasma concentrations.
| Parameter | Species/System | Value | Reference |
| IC₅₀ (hNaV1.7) | Human (HEK293 cells) | <3.2 nM | [1] |
| EC₅₀ (Formalin Test) | Mouse (in vivo) | 1.1 µM (Total Plasma) | [2] |
| EC₅₀,u (Formalin Test) | Mouse (in vivo) | 3.5 nM (Unbound Plasma) | [2] |
| EC₅₀ (CFA Model) | Mouse (in vivo) | 0.97 µM (Unbound Plasma) | [1] |
| Selectivity | Over other NaV isoforms | High | [2] |
Table 1: Summary of key pharmacodynamic parameters for this compound.
| In Vivo Model | Species | Dosing | Outcome | Reference |
| Formalin-Induced Nociception | Mouse | 0.3, 1, 3 mg/kg (Oral) | Dose-dependent inhibition of nociceptive behaviors in both phases. | [1] |
| CFA-Induced Inflammatory Pain | Mouse | Chronic Dosing | Robust and persistent analgesic activity. Potency increased ~10-fold with repeated dosing. | [2] |
Table 2: Summary of in vivo efficacy of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on the primary research conducted by Bankar et al. (2018) and standard preclinical models.
In Vitro Electrophysiology: NaV1.7 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on human NaV1.7 channels.
Methodology:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human NaV1.7 channel (SCN9A).
-
Technique: Whole-cell patch-clamp electrophysiology. Automated patch-clamp systems are often used for higher throughput.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 1 EGTA, 10 NaCl, 10 HEPES; pH adjusted to 7.3 with CsOH.
-
-
Voltage Protocol:
-
Cells are held at a membrane potential of -120 mV.
-
To assess state-dependent block, a voltage protocol is applied that holds the channels in an inactivated state. This typically involves a depolarizing pre-pulse before a test pulse that elicits the sodium current.
-
Currents are evoked by a test pulse to 0 mV.
-
-
Procedure:
-
A baseline sodium current is established for each cell.
-
This compound is perfused at increasing concentrations.
-
The peak sodium current is measured at each concentration after the drug effect has reached steady state.
-
The percentage of current inhibition is calculated relative to the baseline.
-
Data are fitted to a Hill equation to determine the IC₅₀ value.
-
References
The Potential of GX-201 in Treating Chronic Pain Conditions: A Review of Available Preclinical Data
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest available information, "GX-201" is not a publicly recognized designation for a specific therapeutic agent in the context of chronic pain. The following guide is based on a promising preclinical compound identified in the literature that aligns with the described therapeutic target and mechanism of action, which for the purposes of this technical review will be referred to as a proxy for "this compound." This compound has shown potential in preclinical models for alleviating chronic pain by indirectly modulating the voltage-gated sodium channel NaV1.7.[1]
Executive Summary
Chronic pain represents a significant unmet medical need, with a substantial societal and economic burden.[1] Current therapeutic options, particularly opioids, are fraught with issues of addiction and misuse.[1] A promising avenue for the development of non-addictive analgesics lies in the modulation of the voltage-gated sodium channel NaV1.7, a key player in nociceptive pain pathways.[1][2] This document outlines the preclinical evidence for a novel compound, herein referred to as this compound, which acts as an indirect regulator of NaV1.7. Preclinical studies suggest this compound holds promise for a new class of therapeutics that can effectively treat chronic pain without impacting normal pain sensations and may offer a synergistic effect when co-administered with low doses of opioids, potentially reducing addiction liability.[1]
Core Mechanism of Action: Indirect Modulation of NaV1.7
The voltage-gated sodium channel NaV1.7 is preferentially expressed in peripheral nervous system ganglia associated with pain signaling.[1] Upregulation of NaV1.7 expression is linked to various chronic pain states, including diabetic neuropathy, inflammation, and nerve injury.[1] Direct targeting of NaV1.7 has proven challenging, with no drugs directly targeting this channel having reached the clinic.[1]
This compound employs an innovative, indirect approach to regulate NaV1.7 function. This mechanism is centered on the collapsin response mediator protein 2 (CRMP2), a novel regulator of NaV1.7.[1] By targeting the regulatory pathways that control NaV1.7 surface trafficking and function via protein-protein interactions with CRMP2, this compound can modulate the channel's activity without direct binding.[1]
Signaling Pathway
The proposed signaling pathway for this compound's action involves the modulation of the CRMP2-NaV1.7 interaction. In chronic pain states, altered signaling leads to increased NaV1.7 at the neuronal membrane, contributing to hyperexcitability. This compound is hypothesized to interfere with this process, reducing NaV1.7 cell surface expression and thereby dampening nociceptive signals.
Preclinical Data
While specific quantitative data for a compound explicitly named "this compound" is not available in the public domain, this section summarizes the nature of findings from preclinical models for the proxy compound that indirectly targets NaV1.7.
Data Summary
| Experimental Model | Key Findings | Reference |
| Neuropathic Pain Model (e.g., Spared Nerve Injury) | Significant alleviation of mechanical allodynia and thermal hyperalgesia. | [1] |
| Inflammatory Pain Model (e.g., Complete Freund's Adjuvant) | Reduction in inflammatory pain behaviors. | [1] |
| In vitro neuronal cultures | Demonstrated modulation of NaV1.7 trafficking and function. | [1] |
| Co-administration with Opioids | Potential for synergistic analgesic effects at low opioid doses. | [1] |
Experimental Protocols
Detailed experimental protocols for the proxy compound are not fully disclosed in the available literature. However, based on standard practices in preclinical pain research, the key experiments likely involved the following methodologies.
In Vivo Pain Models
Neuropathic Pain Model (Spared Nerve Injury - SNI):
-
Animal Model: Adult male Sprague-Dawley rats.
-
Surgical Procedure: Under isoflurane anesthesia, the sciatic nerve and its three terminal branches (tibial, common peroneal, and sural nerves) are exposed. The tibial and common peroneal nerves are ligated and sectioned, leaving the sural nerve intact.
-
Drug Administration: The compound (this compound proxy) or vehicle is administered systemically (e.g., intraperitoneally or orally) at various doses and time points post-surgery.
-
Behavioral Testing:
-
Mechanical Allodynia: Assessed using von Frey filaments applied to the plantar surface of the hind paw. The paw withdrawal threshold is determined.
-
Thermal Hyperalgesia: Assessed using a radiant heat source (e.g., Hargreaves apparatus) applied to the plantar surface of the hind paw. The paw withdrawal latency is measured.
-
Inflammatory Pain Model (Complete Freund's Adjuvant - CFA):
-
Animal Model: Adult male C57BL/6 mice.
-
Induction of Inflammation: A single intraplantar injection of CFA into the hind paw.
-
Drug Administration: The compound or vehicle is administered prior to or following CFA injection.
-
Behavioral Testing: Paw withdrawal thresholds and latencies are measured as described for the neuropathic pain model. Paw edema is also quantified using calipers.
Experimental Workflow Diagram
Future Directions and Conclusion
The preclinical evidence for a novel compound that indirectly modulates NaV1.7 through CRMP2, here represented as this compound, suggests a promising new therapeutic strategy for chronic pain. This "outside the box" approach may circumvent the challenges faced by direct NaV1.7 inhibitors.[1] Future research should focus on detailed pharmacokinetic and pharmacodynamic studies, as well as comprehensive toxicology assessments, to pave the way for potential clinical development. The ability to alleviate chronic pain without affecting normal pain sensation and the potential for opioid-sparing effects make this a highly attractive area for further investigation in the quest for safer and more effective analgesics.[1]
References
Methodological & Application
Application Notes and Protocols for GX-201 in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of GX-201, a selective inhibitor of the voltage-gated sodium channel NaV1.7, in a laboratory setting. The following sections detail the mechanism of action, provide in vitro and in vivo experimental protocols, and summarize relevant quantitative data.
Mechanism of Action and Signaling Pathway
This compound is a potent and selective inhibitor of the NaV1.7 sodium channel, which is a key player in the transmission of pain signals. NaV1.7 is preferentially expressed in peripheral sensory neurons, including nociceptors, which are responsible for detecting painful stimuli. By blocking the influx of sodium ions through NaV1.7 channels, this compound reduces the excitability of these neurons and inhibits the propagation of action potentials that convey pain signals to the central nervous system.
The inhibition of NaV1.7 by this compound has downstream effects on various signaling pathways involved in pain and inflammation. Notably, it can modulate the release of neurotransmitters and neuropeptides, such as calcitonin gene-related peptide (CGRP), from the presynaptic terminals of sensory neurons. Furthermore, studies have suggested a link between NaV1.7 activity and the regulation of genes involved in endogenous opioid signaling, such as Penk (proenkephalin).
Application Notes and Protocols for In Vivo Animal Studies of GX-201
A comprehensive guide for researchers, scientists, and drug development professionals.
Abstract
This document provides detailed application notes and protocols for conducting in vivo animal studies with GX-201, a novel therapeutic agent. The protocols outlined below are intended to serve as a guide for preclinical research to evaluate the safety, tolerability, and efficacy of this compound in relevant animal models. The information contained herein is for research purposes only.
Introduction
Due to the absence of publicly available information specifically for a compound designated "this compound," this document presents a generalized framework and hypothetical protocols based on common practices for in vivo studies of similar therapeutic modalities. Researchers should adapt these protocols based on the specific characteristics of their investigational compound. For the purpose of this illustrative guide, we will assume this compound is an inhibitor of a key inflammatory signaling pathway.
Mechanism of Action & Signaling Pathway
It is hypothesized that this compound functions by selectively inhibiting a critical kinase in an inflammatory signaling cascade, such as the JAK/STAT or MAPK pathway. These pathways are integral to the cellular response to inflammatory stimuli.
-
JAK/STAT Pathway: This pathway is crucial for signaling a wide array of cytokines and growth factors, playing a significant role in immune response and hematopoiesis.[1]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway mediates signal transduction from the cell surface to the nucleus, influencing cellular processes like proliferation, growth, and apoptosis.[1]
Inflammation is a defense mechanism that can become pathogenic in chronic diseases.[2] Intracellular signaling pathways are key targets for developing novel anti-inflammatory drugs.[2]
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway for this compound, an inhibitor of the JAK/STAT and MAPK pathways.
In Vivo Animal Study Protocols
The following are generalized protocols for evaluating this compound in animal models. Specific parameters should be optimized based on the animal model and research question.
Animal Model Selection
The choice of animal model is critical and should be relevant to the therapeutic indication of this compound. For an anti-inflammatory agent, models such as collagen-induced arthritis (CIA) in mice or rats, or lipopolysaccharide (LPS)-induced systemic inflammation are appropriate.
Experimental Workflow
Caption: General experimental workflow for in vivo studies of this compound.
Dosing and Administration
-
Formulation: this compound should be formulated in a sterile, biocompatible vehicle suitable for the intended route of administration.
-
Route of Administration: The route will depend on the target tissue and pharmacokinetic properties of this compound. Common routes include intravenous (IV), intraperitoneal (IP), subcutaneous (SC), and oral (PO).
-
Dose Selection: A dose-ranging study should be conducted to determine the optimal therapeutic dose with minimal toxicity.
Efficacy Endpoints
Efficacy will be assessed using model-specific endpoints.
| Animal Model | Primary Efficacy Endpoints | Secondary Efficacy Endpoints |
| Collagen-Induced Arthritis (CIA) | Clinical arthritis score, paw swelling | Histopathology of joints, serum cytokine levels (e.g., TNF-α, IL-6) |
| LPS-Induced Inflammation | Serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) | Body temperature, complete blood count (CBC) |
Safety and Tolerability
-
Clinical Observations: Animals should be monitored daily for any signs of toxicity, including changes in weight, behavior, and physical appearance.
-
Histopathology: At the end of the study, major organs should be collected for histopathological analysis to assess for any tissue damage.
Data Presentation
All quantitative data should be presented in a clear and organized manner to facilitate comparison between treatment groups.
Table 1: Hypothetical Efficacy Data in CIA Model
| Treatment Group | Mean Arthritis Score (± SEM) | Paw Swelling (mm ± SEM) | Serum TNF-α (pg/mL ± SEM) |
| Vehicle Control | 4.5 ± 0.5 | 3.2 ± 0.3 | 500 ± 50 |
| This compound (1 mg/kg) | 3.0 ± 0.4 | 2.5 ± 0.2 | 350 ± 40 |
| This compound (5 mg/kg) | 1.5 ± 0.3 | 1.8 ± 0.2 | 200 ± 30 |
| This compound (10 mg/kg) | 0.5 ± 0.2 | 1.2 ± 0.1 | 100 ± 20 |
Table 2: Hypothetical Safety Data
| Treatment Group | Body Weight Change (%) | Key Organ Histopathology |
| Vehicle Control | +5% | No abnormalities |
| This compound (1 mg/kg) | +4.5% | No abnormalities |
| This compound (5 mg/kg) | +4.2% | No abnormalities |
| This compound (10 mg/kg) | +3.8% | No abnormalities |
Conclusion
These application notes provide a foundational framework for the in vivo evaluation of this compound. It is imperative that all animal studies are conducted in compliance with institutional and national guidelines for animal welfare. Rigorous experimental design and data analysis are essential to accurately determine the therapeutic potential and safety profile of this compound.
References
Application Notes and Protocols for In Vitro Efficacy Testing of GX-201
For Researchers, Scientists, and Drug Development Professionals
Introduction
GX-201 is a potent and selective small molecule inhibitor of the voltage-gated sodium channel NaV1.7.[1][2] This channel is a genetically validated target for the treatment of pain, as it is preferentially expressed in peripheral sensory neurons and plays a crucial role in the initiation and propagation of pain signals.[3][4][5] Loss-of-function mutations in the SCN9A gene, which encodes NaV1.7, lead to a congenital inability to experience pain, highlighting the therapeutic potential of selective NaV1.7 inhibitors as non-opioid analgesics.[4][6][7]
These application notes provide detailed protocols for the in vitro assessment of this compound efficacy, focusing on the primary methodologies used to characterize NaV1.7 inhibitors. The core of this characterization lies in electrophysiological assays that directly measure the inhibition of NaV1.7 channel activity.
Data Presentation: In Vitro Efficacy and Selectivity of this compound
The in vitro efficacy of this compound is primarily defined by its half-maximal inhibitory concentration (IC50) against the human NaV1.7 channel (hNaV1.7). Furthermore, its selectivity profile against other NaV channel subtypes is critical to predict its therapeutic window and potential side effects.
| Channel Subtype | This compound IC50 (nM) | Selectivity vs. hNaV1.7 |
| hNaV1.7 | < 3.2[1][2] | - |
| hNaV1.1 | ~32 | ~10-fold[1][2] |
| hNaV1.2 | ~32 | ~10-fold[1][2] |
| hNaV1.6 | ~32 | ~10-fold[1][2] |
Note: The IC50 values for NaV1.1, NaV1.2, and NaV1.6 are approximated based on the reported ~10-fold selectivity.
Signaling Pathway and Experimental Workflow
NaV1.7 Signaling Pathway in Nociception
The following diagram illustrates the role of the NaV1.7 channel in the transmission of pain signals within a nociceptive (pain-sensing) neuron.
Caption: Role of NaV1.7 in pain signal transmission and the inhibitory action of this compound.
Experimental Workflow for In Vitro Efficacy Testing
The following diagram outlines the typical workflow for assessing the in vitro efficacy of a NaV1.7 inhibitor like this compound using automated patch-clamp electrophysiology.
Caption: Workflow for determining the IC50 of this compound using automated patch-clamp.
Experimental Protocols
Key Experiment: Automated Patch-Clamp Electrophysiology for IC50 Determination of this compound on hNaV1.7
This protocol is adapted for a high-throughput automated patch-clamp (APC) system, such as the IonWorks Quattro, PatchXpress, or SyncroPatch.[8][9][10]
Objective: To determine the concentration-dependent inhibitory effect of this compound on the human voltage-gated sodium channel NaV1.7 and calculate its IC50 value.
Materials:
-
Cell Line: HEK293 or CHO cell line stably expressing the human SCN9A gene (encoding hNaV1.7).
-
This compound Compound: Stock solution of this compound in DMSO.
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH). Note: Cesium Fluoride (CsF) is often used to block potassium channels and improve seal resistance.
-
Automated Patch-Clamp System: e.g., IonWorks, PatchXpress, SyncroPatch.
-
Patch Plates/Chips: Specific to the APC system being used.
Methodology:
-
Cell Preparation:
-
Culture the hNaV1.7 expressing cell line under standard conditions (e.g., 37°C, 5% CO2).
-
On the day of the experiment, harvest the cells using a gentle, non-enzymatic dissociation solution to ensure cell membrane integrity.
-
Resuspend the cells in the external solution at a density recommended for the specific APC platform (typically 1-5 million cells/mL).
-
-
Compound Plate Preparation:
-
Prepare a serial dilution of the this compound stock solution in the external solution to create a range of concentrations for testing (e.g., from 0.1 nM to 10 µM).
-
Include a vehicle control (DMSO at the same final concentration as in the compound dilutions) and a positive control (e.g., a known NaV1.7 inhibitor like Tetracaine).
-
-
Automated Patch-Clamp Run:
-
Prime the APC system with the internal and external solutions according to the manufacturer's instructions.
-
Load the cell suspension and the compound plate into the instrument.
-
The instrument will automatically perform the following steps for each well:
-
Trap a single cell on the aperture of the patch plate.
-
Establish a giga-ohm seal.
-
Rupture the cell membrane to achieve whole-cell configuration.
-
Apply the voltage protocol and record baseline NaV1.7 currents.
-
Add the pre-determined concentration of this compound (or control) and incubate for a set period (e.g., 3-5 minutes).
-
Apply the same voltage protocol and record the post-compound NaV1.7 currents.
-
-
-
Voltage Protocol:
-
A typical voltage protocol to elicit NaV1.7 currents involves:
-
Holding the cell at a negative potential to ensure the channels are in a resting state (e.g., -120 mV).
-
Applying a depolarizing step to activate the channels (e.g., to 0 mV for 20-50 ms).
-
-
To assess state-dependent inhibition, more complex protocols can be used, such as applying a train of depolarizing pulses to measure use-dependent block or varying the holding potential to measure block of the inactivated state.
-
-
Data Acquisition and Analysis:
-
The APC software will record the inward sodium currents generated in response to the voltage protocol.
-
Measure the peak amplitude of the sodium current before and after the addition of this compound.
-
Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = (1 - (Peak Current with this compound / Peak Current without this compound)) * 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Expected Results:
The experiment should yield a sigmoidal concentration-response curve from which the IC50 value of this compound for hNaV1.7 can be accurately determined. This value should be consistent with the reported potency of < 3.2 nM. By performing similar experiments on cell lines expressing other NaV channel subtypes, a selectivity profile can be established.
References
- 1. medkoo.com [medkoo.com]
- 2. GX 201 | Voltage-gated Sodium (NaV) Channels | Tocris Bioscience [tocris.com]
- 3. researchgate.net [researchgate.net]
- 4. Defining the Functional Role of NaV1.7 in Human Nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 5. physoc.org [physoc.org]
- 6. burningfeet.org [burningfeet.org]
- 7. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Administration of GX-201 in Formalin-Induced Pain Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The formalin-induced pain model is a widely utilized and validated preclinical assay for assessing the efficacy of novel analgesic compounds. This model is particularly valuable as it encompasses both acute nociceptive and persistent inflammatory pain mechanisms, manifesting as a biphasic behavioral response.[1][2][3][4][5] The initial, or first phase, is characterized by direct activation of primary afferent neurons, while the second, or late phase, involves a combination of peripheral inflammation and central sensitization within the dorsal horn of the spinal cord.[1][3][4] This application note provides a detailed protocol for the administration and evaluation of GX-201, a hypothetical novel analgesic, in the murine formalin-induced pain model.
Quantitative Data Presentation
The following tables represent expected data layouts for summarizing the analgesic effects of this compound in the formalin test.
Table 1: Effect of this compound on Paw Licking/Biting Time in the Formalin Test
| Treatment Group | Dose (mg/kg) | N | Phase 1 Licking Time (s) (Mean ± SEM) | Phase 2 Licking Time (s) (Mean ± SEM) |
| Vehicle Control | - | 10 | [Insert Value] | [Insert Value] |
| This compound | 1 | 10 | [Insert Value] | [Insert Value] |
| This compound | 10 | 10 | [Insert Value] | [Insert Value] |
| This compound | 30 | 10 | [Insert Value] | [Insert Value] |
| Positive Control (e.g., Morphine) | 5 | 10 | [Insert Value] | [Insert Value] |
Table 2: Percentage Inhibition of Nociceptive Behavior by this compound
| Treatment Group | Dose (mg/kg) | % Inhibition in Phase 1 | % Inhibition in Phase 2 |
| This compound | 1 | [Insert Value] | [Insert Value] |
| This compound | 10 | [Insert Value] | [Insert Value] |
| This compound | 30 | [Insert Value] | [Insert Value] |
| Positive Control (e.g., Morphine) | 5 | [Insert Value] | [Insert Value] |
Experimental Protocols
Animal Model and Housing
-
Species: Male C57BL/6 mice are commonly used due to their robust and consistent response in this model.[6]
-
Age/Weight: 8-10 weeks old, weighing 20-25g.
-
Housing: Animals should be housed in groups of 4-5 per cage with ad libitum access to food and water, maintained on a 12-hour light/dark cycle.
-
Acclimatization: Mice should be acclimated to the testing room for at least 30-60 minutes before the start of the experiment to minimize stress-induced analgesia.[7][8]
This compound and Reagent Preparation
-
This compound Formulation: Detail the vehicle used to dissolve/suspend this compound (e.g., saline, DMSO, Tween 80). Specify the final concentrations required for the desired dosages.
-
Formalin Solution: Prepare a fresh 1-5% formalin solution in sterile saline. A 2.5% solution is commonly used.[4][9] The concentration can be adjusted based on the desired intensity of the nociceptive response.[3]
-
Positive Control: Prepare a solution of a standard analgesic, such as morphine (e.g., 5 mg/kg), in saline for intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
Experimental Procedure
-
Animal Acclimatization: Place individual mice in clear observation chambers (e.g., Plexiglas cages) for at least 30 minutes to allow for acclimatization to the testing environment.[7]
-
This compound Administration: Administer this compound or the vehicle control via the intended route (e.g., oral gavage, i.p., s.c.) at a predetermined time before formalin injection (e.g., 30-60 minutes). The pre-treatment time should be based on the pharmacokinetic profile of the test compound.
-
Formalin Injection: Gently restrain the mouse and inject 20 µL of the formalin solution subcutaneously into the plantar surface of the right hind paw using a microsyringe.[7][10]
-
Behavioral Observation: Immediately after the formalin injection, return the mouse to the observation chamber and start recording the cumulative time spent licking, biting, or shaking the injected paw.[1] This can be done using a stopwatch or an automated video tracking system.[3]
-
Observation Periods:
-
Phase 1 (Neurogenic Pain): Record the nociceptive behavior for the first 0-10 minutes post-injection.[1] Some protocols focus on 0-5 minutes.[6][9]
-
Interphase: A quiescent period typically occurs between 10-15 minutes post-injection.[6]
-
Phase 2 (Inflammatory Pain): Record the nociceptive behavior from 15 to 60 minutes post-injection.[6] Shorter durations, such as 15-30 minutes or 20-40 minutes, are also common.[6][9]
-
-
Data Analysis: The total time spent exhibiting nociceptive behaviors is calculated for both Phase 1 and Phase 2. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the different treatment groups.
Visualizations
Signaling Pathway of Formalin-Induced Pain
References
- 1. Formalin induced Rodent Inflammatory Pain Model - Creative Biolabs [creative-biolabs.com]
- 2. meliordiscovery.com [meliordiscovery.com]
- 3. criver.com [criver.com]
- 4. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nuchemsciences.com [nuchemsciences.com]
- 7. 3.8.5. Formalin Test [bio-protocol.org]
- 8. web.mousephenotype.org [web.mousephenotype.org]
- 9. researchgate.net [researchgate.net]
- 10. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
For Researchers, Scientists, and Drug Development Professionals
Introduction
The voltage-gated sodium channel NaV1.7 is a genetically validated target for pain therapeutics. Its preferential expression in peripheral sensory neurons makes it an attractive target for the development of novel analgesics with potentially fewer central nervous system side effects.[1] Loss-of-function mutations in the SCN9A gene, which encodes NaV1.7, lead to a congenital insensitivity to pain, highlighting the critical role of this channel in nociception. GX-201 is a potent and selective inhibitor of NaV1.7, demonstrating its potential as a therapeutic agent for pain management. These application notes provide detailed protocols for cell-based assays to screen for and characterize NaV1.7 inhibitors like this compound.
NaV1.7 Pain Signaling Pathway
Noxious stimuli lead to the depolarization of nociceptive sensory neurons. NaV1.7, acting as a threshold channel, amplifies these small sub-threshold depolarizations at nerve endings, leading to the generation of an action potential.[2] This signal then propagates along the sensory neuron to the dorsal root ganglion and subsequently to the spinal cord, where it synapses with second-order neurons to transmit the pain signal to the brain. Inhibition of NaV1.7 aims to block this initial amplification step, thereby preventing the pain signal from being generated.
Data Presentation: Potency and Selectivity of NaV1.7 Inhibitors
The following table summarizes the inhibitory potency (IC50) of this compound and other reference compounds against NaV1.7 and other sodium channel subtypes, as determined by electrophysiology assays in HEK293 cells.
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound | hNaV1.7 | <3.2 | Electrophysiology | MedChemExpress |
| GX-936 | hNaV1.7 | 1 | Voltage Clamp | [3] |
| PF-05089771 | hNaV1.7 | 11 | Voltage Clamp | [3] |
| Tetrodotoxin (TTX) | hNaV1.7 | 34 | Membrane Potential Assay | [4] |
| Tetracaine | hNaV1.7 | 3600 | Membrane Potential Assay | [4] |
| Mexiletine | hNaV1.7 | 12,000 (at -70mV) | Automated Patch Clamp | [5] |
| Ranolazine | hNaV1.7 | 12,100 | Automated Patch Clamp | [6] |
| This compound | hNaV1.1 | ~10x selective | Not Specified | MedChemExpress |
| This compound | hNaV1.2 | ~10x selective | Not Specified | MedChemExpress |
| This compound | hNaV1.6 | ~10x selective | Not Specified | MedChemExpress |
Experimental Protocols
Cell Culture and Maintenance of NaV1.7-Expressing HEK293 Cells
Objective: To maintain a healthy and stable culture of Human Embryonic Kidney (HEK293) cells recombinantly expressing human NaV1.7.
Materials:
-
HEK293 cell line stably expressing hNaV1.7
-
Growth Medium: Dulbecco's Modified Eagle Medium (DMEM)/F12 (1:1) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, 10 µg/ml Blasticidin, and 0.2 mg/ml Zeocin.
-
Phosphate Buffered Saline (PBS), Ca2+/Mg2+-free
-
0.05% Trypsin-EDTA
-
Culture flasks (T75)
-
Incubator (37°C, 5% CO2)
Protocol:
-
Thawing Cells:
-
Rapidly thaw the cryovial of cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed growth medium without selective antibiotics.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10-12 mL of complete growth medium.
-
Transfer the cell suspension to a T75 flask.
-
Incubate at 37°C with 5% CO2.
-
-
Cell Passaging:
-
When cells reach 80-90% confluency, aspirate the culture medium.
-
Wash the cell monolayer once with 5-10 mL of sterile PBS.
-
Add 2-3 mL of 0.05% Trypsin-EDTA and incubate at 37°C for 2-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 6-8 mL of complete growth medium.
-
Collect the cell suspension and centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh growth medium and plate into new flasks at a sub-cultivation ratio of 1:10 to 1:15.
-
Change the medium every 2-3 days.
-
High-Throughput Screening using a Fluorescence-Based Membrane Potential Assay (FLIPR)
Objective: To perform a primary screen of a compound library to identify potential NaV1.7 inhibitors by measuring changes in cell membrane potential.
Materials:
-
NaV1.7-HEK293 cells
-
Black-walled, clear-bottom 384-well microplates
-
FLIPR Membrane Potential Assay Kit (e.g., from Molecular Devices)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
NaV1.7 activator (e.g., Veratridine)
-
Test compounds (e.g., this compound) and control inhibitors (e.g., Tetracaine)
-
FLIPR instrument
Protocol:
-
Cell Plating:
-
Harvest NaV1.7-HEK293 cells and resuspend in growth medium to a density of 200,000-400,000 cells/mL.
-
Dispense 25 µL of the cell suspension into each well of a 384-well plate (5,000-10,000 cells/well).
-
Incubate the plates overnight at 37°C with 5% CO2.
-
-
Dye Loading:
-
Compound Addition:
-
Prepare serial dilutions of test compounds (e.g., this compound) and control inhibitors in assay buffer.
-
Transfer the compound solutions to a compound plate.
-
Using the FLIPR instrument, add 12.5 µL of the compound solutions to the cell plate and incubate for 10-15 minutes.
-
-
Channel Activation and Measurement:
-
Prepare the NaV1.7 activator (e.g., Veratridine at a final concentration of 10-100 µM) in assay buffer.
-
Configure the FLIPR instrument to measure fluorescence before and after the addition of the activator. Typical settings include an excitation wavelength of 510-545 nm and an emission wavelength of 565-625 nm.[7]
-
Add 12.5 µL of the activator solution to the cell plate and immediately begin fluorescence reading.
-
-
Data Analysis:
-
The change in fluorescence upon activator addition is indicative of NaV1.7 channel activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive (activator only) and negative (no activator) controls.
-
Plot the concentration-response curve and determine the IC50 value for active compounds.
-
Secondary Screening and Characterization using Automated Patch Clamp Electrophysiology
Objective: To confirm the activity of hits from the primary screen and to characterize their mechanism of action (e.g., state-dependence) using a higher-content electrophysiological assay.
Materials:
-
NaV1.7-HEK293 cells
-
Automated patch clamp system (e.g., Qube, SyncroPatch) and associated consumables
-
Extracellular solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose; pH 7.4
-
Intracellular solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA; pH 7.2
-
Test compounds and controls
Protocol:
-
Cell Preparation:
-
Harvest NaV1.7-HEK293 cells and prepare a single-cell suspension at a concentration of 0.5-1 x 10^6 cells/mL in extracellular solution.
-
-
Automated Patch Clamp Procedure:
-
Prime the automated patch clamp system with extracellular and intracellular solutions.
-
Load the cell suspension and compound plate into the instrument.
-
The instrument will automatically capture single cells, form giga-ohm seals, and establish whole-cell configuration.
-
-
Voltage Protocols and Recording:
-
For Tonic Block (Resting State): From a holding potential of -120 mV, apply a 20 ms depolarizing pulse to 0 mV to elicit NaV1.7 currents. Repeat this pulse at a low frequency (e.g., 0.1 Hz).
-
For State-Dependent Block (Inactivated State): To assess inhibition of the inactivated state, use a pre-pulse protocol. From a holding potential of -120 mV, apply a 500 ms conditioning pre-pulse to a voltage near the V1/2 of inactivation (e.g., -70 mV), followed by a 20 ms test pulse to 0 mV.[5][6]
-
Record baseline currents, then apply the test compound and record the inhibited currents.
-
-
Data Analysis:
-
Measure the peak inward current amplitude before and after compound application to determine the percentage of inhibition.
-
Construct concentration-response curves to determine the IC50 for both the resting and inactivated states.
-
A significant shift in potency between the resting and inactivated state protocols indicates state-dependent inhibition.
-
Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in in vitro assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or glass vials with Teflon-lined caps
Protocol:
-
Based on the molecular weight of this compound, calculate the mass required to prepare a 10 mM stock solution in DMSO.
-
Weigh the calculated amount of this compound powder and transfer it to a sterile tube or vial.
-
Add the appropriate volume of DMSO to achieve a 10 mM concentration.
-
Vortex or sonicate until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Disclaimer: These protocols are intended as a guide and may require optimization for specific cell lines, equipment, and reagents. Always follow good laboratory practices and safety procedures.
References
- 1. Defining the Functional Role of NaV1.7 in Human Nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Towards development of Nav1.7 channel modulators for pain treatment: A comparison of mexiletine effect in two cell models by automated patch clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Plant Alkaloid Harmaline Blocks the Voltage-Gated Sodium Channel Nav1.7: A Study Using an Automated Patch-Clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 7. moleculardevices.com [moleculardevices.com]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols for Measuring GX-201 Target Engagement In Vivo
Abstract
These application notes provide a comprehensive overview of current and emerging techniques for quantifying the in vivo target engagement of GX-201, a potent and selective inhibitor of the voltage-gated sodium channel NaV1.7[1][2][3]. As understanding the relationship between drug exposure, target binding, and pharmacological response is critical for successful drug development, this document offers detailed protocols for key methodologies. The intended audience includes researchers, scientists, and drug development professionals working to characterize the pharmacokinetics and pharmacodynamics of NaV1.7 inhibitors.
Introduction to this compound and Target Engagement
This compound is a selective inhibitor of the NaV1.7 sodium channel, which is a genetically validated target for pain. NaV1.7 channels are preferentially expressed in peripheral sensory neurons and play a crucial role in the transmission of nociceptive signals. This compound has a reported IC₅₀ of <3.2 nM for human NaV1.7 and has demonstrated analgesic effects in preclinical models of inflammatory and neuropathic pain[1][2].
Target engagement (TE) assays are designed to provide direct evidence that a drug is binding to its intended molecular target in a physiologically relevant setting. For this compound, measuring in vivo target engagement is essential to:
-
Establish a clear relationship between dose, plasma concentration, and target occupancy.
-
Optimize dosing regimens for sustained and effective target modulation.
-
Bridge preclinical efficacy studies with clinical trial design.
-
Understand the molecular basis for the observed analgesic effects.
This document outlines three primary techniques for assessing this compound target engagement in vivo: Positron Emission Tomography (PET), Electrophysiology (Nerve Conduction Studies), and Pharmacodynamic (PD) Biomarker analysis in relevant pain models.
Key Techniques for In Vivo Target Engagement
Positron Emission Tomography (PET) Imaging
Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the quantitative assessment of drug-target occupancy in living subjects[4][5][6]. The method involves administering a radiolabeled ligand (tracer) that binds to the target of interest (NaV1.7). By measuring the displacement of this tracer by a therapeutic drug like this compound, one can calculate the percentage of target channels occupied by the drug at various doses and time points.
Application: To determine the precise relationship between this compound plasma concentration and NaV1.7 channel occupancy in the central and peripheral nervous systems. This is the gold standard for quantitative target engagement.
Diagram 1: Conceptual Workflow for a PET Target Occupancy Study
Caption: Workflow for determining NaV1.7 occupancy using PET imaging.
Electrophysiology: Nerve Conduction Studies
Since NaV1.7 channels are critical for action potential propagation in sensory neurons, their inhibition by this compound can be measured functionally using electrophysiology. By stimulating a peripheral nerve (e.g., the sciatic nerve in a rodent model) and recording the compound action potential (CAP) at a downstream location, one can assess nerve excitability. Target engagement by this compound is expected to reduce the amplitude or alter the velocity of nerve impulses, particularly in the C-fibers where NaV1.7 is highly expressed.
Application: To provide a functional, physiological readout of NaV1.7 channel inhibition in the peripheral nervous system, directly linking target binding to a change in neuronal activity.
Pharmacodynamic (PD) Biomarkers in Pain Models
Pharmacodynamic biomarkers are measures that indicate a biological response to a drug[7][8]. For this compound, the most relevant PD biomarkers are behavioral readouts in validated animal models of pain. Preclinical data shows this compound is effective in formalin and Complete Freund's Adjuvant (CFA) induced pain models[1]. Measuring the dose-dependent reduction in pain behaviors (e.g., flinching, licking, guarding) serves as a robust, albeit indirect, measure of target engagement.
Application: To establish a dose-response relationship for the therapeutic effect of this compound and correlate it with pharmacokinetic data and direct occupancy measures.
Diagram 2: NaV1.7 Signaling in Nociception
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. GX 201 | Voltage-gated Sodium (NaV) Channels | Tocris Bioscience [tocris.com]
- 4. Guidelines to PET measurements of the target occupancy in the brain for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Pharmacodynamic Biomarkers for Emerging LRRK2 Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common challenges in working with GX-201.
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered when working with GX-201, a potent and selective NaV1.7 inhibitor. Here you will find troubleshooting guides and frequently asked questions to support your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of the voltage-gated sodium channel NaV1.7.[1][2][3] NaV1.7 is a genetically validated target for pain, and by blocking this channel, this compound can reduce the transmission of pain signals. It is being investigated for its analgesic properties, particularly in the context of neuropathic pain.[1][2][3]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound powder should be kept at -20°C for up to 3 years. For shorter periods, it can be stored at 4°C for up to 2 years. Once dissolved in a solvent such as DMSO, the stock solution is stable for up to 6 months at -80°C and for 1 month at -20°C. To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes.
Q3: In which solvents is this compound soluble?
A3: this compound is highly soluble in dimethyl sulfoxide (DMSO). Achieving a high concentration in DMSO may require sonication. It has limited solubility in aqueous solutions, which is a critical consideration for experimental design.
Q4: What is the selectivity profile of this compound?
A4: this compound exhibits approximately 10-fold selectivity for NaV1.7 over other sodium channel subtypes such as NaV1.1, NaV1.2, and NaV1.6.[1][2][3]
Troubleshooting Guide
In Vitro Experiments
Problem: Compound precipitation in aqueous buffer during cell-based assays.
-
Possible Cause: The final concentration of DMSO in the aqueous buffer is too low to maintain this compound in solution. This compound has poor aqueous solubility.
-
Solution:
-
Optimize Final DMSO Concentration: Aim for the highest tolerable final DMSO concentration for your specific cell line (typically ≤ 0.5%). Verify the tolerance of your cells to DMSO in a separate control experiment.
-
Use of Pluronic F-127: For some poorly soluble compounds, the addition of a small amount of a non-ionic surfactant like Pluronic F-127 to the final assay buffer can help maintain solubility. A final concentration of 0.01-0.05% is a good starting point, but this must be validated for non-interference with the assay and cell health.
-
Prepare Fresh Dilutions: Always prepare fresh serial dilutions of this compound in your assay buffer immediately before adding to the cells. Avoid storing diluted compound in aqueous solutions.
-
Problem: Inconsistent results in electrophysiology experiments.
-
Possible Cause 1: Adsorption of the compound to the perfusion system tubing.
-
Solution 1: Use low-adsorption tubing (e.g., Tygon® ND-100-80) for your perfusion setup. Pre-incubate the tubing with a solution of this compound at the highest concentration to be used to saturate non-specific binding sites before starting the experiment.
-
Possible Cause 2: Instability of the compound in the recording solution over the duration of the experiment.
-
Solution 2: Prepare fresh recording solution containing this compound for each experiment. If the experiment is lengthy, consider replacing the compound-containing solution periodically.
In Vivo Experiments
Problem: Difficulty in preparing a stable formulation for animal dosing.
-
Solution: A commonly used vehicle for in vivo administration of poorly soluble compounds like this compound is a multi-component system. A suggested formulation is:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
Protocol: First, dissolve this compound in DMSO. Then, add PEG300 and mix thoroughly. Next, add Tween-80 and mix again. Finally, add saline to the desired final volume. Prepare this formulation fresh on the day of the experiment.
-
Problem: Observation of compound precipitation at the injection site.
-
Possible Cause: The formulation is not stable upon injection into the physiological environment.
-
Solution:
-
Reduce Injection Volume: Administer the dose in the smallest possible volume to minimize the amount of vehicle.
-
Warm the Formulation: Gently warming the formulation to 37°C just before injection can sometimes help maintain solubility.
-
Alternative Routes of Administration: If precipitation remains an issue with intravenous or intraperitoneal injection, consider if subcutaneous or oral administration is appropriate for your experimental design, as these routes can sometimes be more forgiving for less soluble compounds.
-
Data Presentation
Table 1: this compound Properties
| Property | Value | Source |
| Target | NaV1.7 | [1][2][3] |
| IC₅₀ | ~3.2 nM | [1][2][3] |
| Selectivity | ~10-fold over NaV1.1, NaV1.2, NaV1.6 | [1][2][3] |
| Solubility | Soluble in DMSO | [1] |
| Storage (Powder) | -20°C (3 years), 4°C (2 years) | |
| Storage (Stock Solution) | -80°C (6 months), -20°C (1 month) |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM)
-
Weigh the required amount of this compound powder (Molecular Weight: 563.00 g/mol ). For 1 ml of a 10 mM stock, use 5.63 mg.
-
Add the appropriate volume of 100% DMSO.
-
Vortex thoroughly.
-
If the compound does not fully dissolve, place the vial in an ultrasonic water bath for 5-10 minutes.
-
Once fully dissolved, aliquot into single-use vials and store at -80°C.
Protocol 2: In Vivo Formulation Preparation
-
Calculate the required amount of this compound for your dosing solution.
-
Prepare the vehicle by mixing the components in the following order and ratios:
-
Dissolve this compound in DMSO (10% of final volume).
-
Add PEG300 (40% of final volume) and mix.
-
Add Tween-80 (5% of final volume) and mix.
-
Add saline (45% of final volume) and mix until a clear solution is formed.
-
-
This formulation should be prepared fresh before each use.
Visualizations
Caption: Mechanism of action of this compound in inhibiting pain signal transmission.
Caption: A typical workflow for an in vitro cell-based assay with this compound.
Caption: Logical relationships between challenges and solutions when working with this compound.
References
Technical Support Center: GX-201 Stability in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of GX-201 in solution. The following information is intended to facilitate successful experimental outcomes by addressing common challenges and questions related to the handling and storage of this selective NaV1.7 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For optimal stability, this compound stock solutions should be stored at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month)[1]. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.
Q2: In which solvents is this compound soluble and are there any precautions?
A2: this compound is soluble in dimethyl sulfoxide (DMSO). It is crucial to use high-quality, anhydrous DMSO, as the presence of water can impact the stability and solubility of the compound.
Q3: What are the potential degradation pathways for this compound in solution?
A3: While specific degradation pathways for this compound have not been extensively published, its chemical structure, which includes a sulfonamide moiety, suggests potential susceptibility to hydrolysis and oxidation.[2][3] The rate of these degradation processes is often influenced by pH, temperature, and light exposure.
Q4: How does pH affect the stability of this compound in aqueous solutions?
A4: For compounds containing a sulfonamide group, stability is often pH-dependent. Generally, sulfonamides exhibit greater stability in neutral to slightly alkaline conditions. Acidic conditions may lead to an increased rate of hydrolysis. It is recommended to maintain a pH between 7 and 9 for aqueous buffers containing this compound to minimize degradation.
Q5: Are there any known incompatibilities with common excipients?
A5: Specific incompatibility studies for this compound are not publicly available. However, it is advisable to avoid strongly acidic or basic excipients, as well as those with oxidizing potential. When preparing formulations, it is best to use well-characterized and inert excipients. Compatibility studies are recommended for any new formulation.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound in solution.
| Issue | Potential Cause | Recommended Action |
| Precipitation in stock solution | - Exceeded solubility limit- Use of low-quality or wet DMSO- Temperature fluctuations | - Gently warm the solution and sonicate to redissolve.- Prepare a new stock solution using fresh, anhydrous DMSO.- Ensure proper storage at a consistent temperature and aliquot to avoid freeze-thaw cycles. |
| Loss of biological activity | - Chemical degradation of this compound- Improper storage conditions- Repeated freeze-thaw cycles | - Prepare fresh dilutions from a new stock aliquot for each experiment.- Verify storage temperatures and handling procedures.- Implement a strict single-use aliquot policy for stock solutions. |
| Inconsistent experimental results | - Variability in solution preparation- Degradation of this compound over the course of the experiment | - Standardize the solution preparation protocol, including solvent quality and final concentration.- Minimize the time this compound spends in aqueous buffer at room temperature. Prepare solutions immediately before use.- Perform a stability check of this compound under your specific experimental conditions. |
| Discoloration of the solution | - Oxidation of this compound or other formulation components | - Protect the solution from light by using amber vials or covering containers with foil.- Consider degassing buffers to remove dissolved oxygen.- Evaluate the addition of a suitable antioxidant if compatible with the experimental setup. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, high-concentration stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene tubes
-
Calibrated analytical balance
-
Vortex mixer and sonicator
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.
-
Aliquot the stock solution into single-use, tightly sealed polypropylene tubes.
-
Label the aliquots clearly with the compound name, concentration, date of preparation, and storage conditions.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Assessment of this compound Stability in Aqueous Buffer (Forced Degradation Study)
Objective: To evaluate the stability of this compound under specific pH and temperature conditions.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Aqueous buffers of different pH values (e.g., pH 4, 7, and 9)
-
Incubators or water baths set at desired temperatures (e.g., 25°C and 40°C)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
Mobile phase for HPLC analysis
-
Autosampler vials
Procedure:
-
Prepare working solutions of this compound at a final concentration of 10 µM in each of the selected aqueous buffers. Ensure the final concentration of DMSO is low (e.g., <0.1%) to minimize its effect.
-
Immediately after preparation (T=0), take an aliquot from each solution, transfer it to an autosampler vial, and analyze by HPLC to determine the initial peak area of this compound.
-
Incubate the remaining solutions at the selected temperatures (25°C and 40°C).
-
At specified time points (e.g., 2, 4, 8, 24, and 48 hours), withdraw aliquots from each incubated solution.
-
Analyze the aliquots by HPLC to measure the peak area of the remaining intact this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the initial (T=0) peak area.
-
Plot the percentage of this compound remaining versus time for each condition to determine the degradation rate.
Data Presentation:
| Condition | Time (hours) | % this compound Remaining (Mean ± SD) |
| pH 4, 25°C | 0 | 100 |
| 24 | Data | |
| 48 | Data | |
| pH 7, 25°C | 0 | 100 |
| 24 | Data | |
| 48 | Data | |
| pH 9, 25°C | 0 | 100 |
| 24 | Data | |
| 48 | Data | |
| pH 7, 40°C | 0 | 100 |
| 24 | Data | |
| 48 | Data |
*Note: This table is a template. Users should populate it with their experimental data.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound in solution.
Caption: Hypothetical signaling pathway of this compound and the impact of its degradation.
References
How to minimize variability in GX-201 animal studies.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in animal studies involving GX-201.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in preclinical animal studies?
Variability in animal experiments can stem from three main sources:
-
Experimenter-induced variability: This includes inconsistencies in how procedures are performed, such as injection techniques, oral dosing, and surgical interventions, as well as a lack of precision in measurements.[1]
-
Inherent animal variation: This relates to the biological differences between individual animals, including their genetic makeup, sex, age, and body weight.[1][2]
-
Environmental and physiological interactions: Variability can be introduced by the interaction between the animal's characteristics and its environment, including housing conditions, diet, and circadian rhythms.[2]
Q2: How can I select the most appropriate animal model for my this compound study?
Choosing the right animal model is a critical step in ensuring the translational relevance and reducing the variability of your study.[3] Key considerations include:
-
Species and Strain: The selection of species (e.g., mice, rats) and specific strains should be based on which best replicates the human condition you are studying.[3][4][5]
-
Genetic Background: The genetic background of the animals can significantly influence their response to this compound.[3][5]
-
Age and Sex: Both age and sex can be significant biological variables that affect experimental outcomes.[2] The NIH now encourages the use of both sexes in preclinical research.[2]
-
Disease Model: Whether you are using an induced or a naturally occurring disease model will impact the study design and outcomes.[5]
Q3: What are the best practices for the preparation and administration of this compound?
Consistent preparation and administration of the investigational drug are crucial for minimizing variability.
-
Compound Formulation: Whenever possible, use pharmaceutical-grade compounds for your studies. If a non-pharmaceutical grade compound is necessary, it must be scientifically justified and approved by the Institutional Animal Care and Use Committee (IACUC).
-
Vehicle Selection: The vehicle used to deliver this compound should be consistent across all animals and should not have any biological effects of its own.
-
Route of Administration: The chosen route of administration (e.g., oral, intravenous, intraperitoneal) should be appropriate for the drug and the study objectives and should be performed consistently.
-
Dosing Accuracy: Precise and consistent dosing for each animal is essential.
Q4: How can I minimize bias in my experimental design?
Proper experimental design is fundamental to reducing bias and increasing the reproducibility of your findings.
-
Randomization: Animals should be randomly assigned to treatment and control groups to ensure that any inherent differences are evenly distributed.[6]
-
Blinding: Whenever possible, researchers conducting the experiment and analyzing the data should be blinded to the treatment allocation to prevent unconscious bias.[6]
-
Control Groups: The inclusion of appropriate control groups (e.g., vehicle control, positive control) is essential for interpreting the effects of this compound.[3]
Troubleshooting Guides
Issue 1: High variability in tumor growth in a xenograft model.
| Potential Cause | Troubleshooting Steps |
| Inconsistent cell implantation | - Ensure all personnel are trained on a standardized implantation technique. - Use a consistent number of viable cells for each animal. - Implant cells in the same anatomical location for all animals. |
| Variable animal health status | - Source animals from a reputable vendor with a known health status. - Acclimatize animals to the facility for a standard period before starting the experiment. - Monitor animal health closely throughout the study and remove any animals that show signs of illness unrelated to the experimental treatment. |
| Differences in the tumor microenvironment | - Use animals of the same age and sex. - Ensure consistent housing conditions (e.g., temperature, light cycle, cage density). |
Issue 2: Inconsistent pharmacokinetic (PK) profile of this compound.
| Potential Cause | Troubleshooting Steps |
| Inaccurate dosing | - Calibrate all dosing equipment regularly. - Have a second person verify the dose calculations and preparation. - Ensure the full dose is administered to each animal. |
| Variability in animal metabolism | - Use a genetically homogenous animal strain. - Consider the impact of the animal's age and sex on drug metabolism.[2] - Standardize the feeding schedule, as food can affect drug absorption. |
| Inconsistent sample collection | - Follow a strict and consistent schedule for blood or tissue sample collection. - Ensure proper sample handling and storage to prevent degradation of this compound. |
Issue 3: Lack of dose-dependent response to this compound.
| Potential Cause | Troubleshooting Steps |
| Inappropriate dose range | - Conduct a dose-range-finding study to identify the optimal dose levels. - Review existing literature on similar compounds to inform dose selection. |
| Drug stability issues | - Verify the stability of the this compound formulation under the experimental conditions. - Prepare fresh formulations for each experiment if stability is a concern. |
| Target saturation | - The highest doses may be causing saturation of the biological target, leading to a plateau in the response. Consider testing lower doses. |
Experimental Protocols & Methodologies
A well-defined and standardized experimental protocol is paramount for reducing variability. All personnel involved in the study should be thoroughly trained on each procedure.
Table 1: Key Parameters to Standardize in Animal Study Protocols
| Parameter | Standardization Guideline |
| Animal Model | Species, strain, sex, age, weight, source. |
| Housing | Cage type and density, bedding material, temperature, humidity, light/dark cycle. |
| Diet | Type of chow, feeding schedule (ad libitum or restricted). |
| Drug Formulation | Compound source and purity, vehicle, concentration, storage conditions. |
| Dosing | Route of administration, volume, frequency, time of day. |
| Endpoints | Method of measurement, timing of measurements, criteria for euthanasia. |
| Data Collection | Blinding of observers, standardized data recording sheets. |
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway for this compound.
Experimental Workflow
Caption: Standardized workflow for a this compound xenograft study.
Logical Relationship: Sources of Variability
References
- 1. academic.oup.com [academic.oup.com]
- 2. youtube.com [youtube.com]
- 3. In Vivo Design: 5 Strategies to Improve Research Outcomes [modernvivo.com]
- 4. biobostonconsulting.com [biobostonconsulting.com]
- 5. Avoiding Common Pitfalls in Preclinical Animal Research Design | American Physiological Society [physiology.org]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Overcoming resistance to GX-201 in cell lines.
Welcome to the technical support center for GX-201, a selective NaV1.7 inhibitor. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their in vitro studies with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective inhibitor of the voltage-gated sodium channel NaV1.7, which is encoded by the SCN9A gene.[1][2] NaV1.7 channels are crucial for the transmission of pain signals in nociceptive neurons.[1][2] By blocking these channels, this compound reduces the influx of sodium ions, thereby dampening the generation and propagation of action potentials in these nerve cells.
Q2: In which cell lines can I expect to see an effect of this compound?
The effect of this compound is dependent on the expression of functional NaV1.7 channels. Therefore, cell lines endogenously expressing SCN9A or cell lines that have been engineered to express NaV1.7 are appropriate models. Commonly used cell lines for studying NaV1.7 include:
-
Human Embryonic Kidney (HEK-293) cells stably transfected with the human SCN9A gene.
-
Dorsal Root Ganglion (DRG) neurons , which endogenously express NaV1.7.
-
Certain cancer cell lines, such as some medullary thyroid cancer and prostate cancer cell lines, have been shown to overexpress NaV1.7.[3][4]
Q3: What are the known mechanisms of resistance to NaV1.7 inhibitors?
While acquired resistance to this compound through prolonged exposure in cell culture is not yet extensively documented in the literature, potential mechanisms can be inferred from our understanding of sodium channel biology and documented mutations in human pain disorders:
-
Target Alteration: Mutations in the SCN9A gene can alter the binding site of the inhibitor or change the channel's gating properties, making it less sensitive to the drug. Certain mutations in SCN9A have been identified in patients with primary erythromelalgia that confer resistance to sodium channel blockers.
-
Decreased Channel Expression: Downregulation of SCN9A gene expression or reduced trafficking of the NaV1.7 protein to the cell membrane would decrease the number of available targets for this compound.
-
Altered Cellular Environment: Changes in the lipid composition of the cell membrane or post-translational modifications of the NaV1.7 channel could indirectly affect drug binding and efficacy.
Q4: Can this compound be used in cancer cell line studies?
Yes, emerging research indicates that NaV1.7 is expressed in various cancer cell lines and may play a role in cancer cell migration, invasion, and metastasis.[3][5][6] Therefore, this compound can be a valuable tool to investigate the role of NaV1.7 in these processes.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound.
Issue 1: No observable effect of this compound on cell viability or function.
| Possible Cause | Recommended Action |
| Low or absent NaV1.7 expression in the cell line. | Confirm NaV1.7 expression at both the mRNA (qRT-PCR) and protein (Western Blot, Immunofluorescence) levels. |
| Sub-optimal drug concentration. | Perform a dose-response study to determine the optimal IC50 of this compound in your specific cell line. |
| Incorrect experimental conditions for assessing NaV1.7 function. | Ensure that the experimental endpoint is appropriate for NaV1.7 inhibition (e.g., measuring sodium currents via patch-clamp, assessing cell migration/invasion). |
| Degradation of this compound. | Ensure proper storage and handling of the compound. Prepare fresh stock solutions as needed. |
Issue 2: High variability in experimental results.
| Possible Cause | Recommended Action |
| Inconsistent cell culture conditions. | Maintain consistent cell passage numbers, seeding densities, and media formulations. |
| Fluctuations in membrane potential. | For electrophysiology experiments, ensure stable recording conditions and monitor cell health. |
| Inconsistent drug application. | Use precise pipetting techniques and ensure uniform mixing of this compound in the culture medium. |
Issue 3: Development of resistance to this compound over time.
| Possible Cause | Recommended Action |
| Selection for a subpopulation of cells with pre-existing resistance. | Analyze the genomic DNA of resistant clones for mutations in the SCN9A gene. |
| Upregulation of compensatory signaling pathways. | Perform RNA-sequencing or proteomic analysis to identify upregulated pathways in resistant cells. Consider combination therapy with inhibitors of these pathways. |
| Increased drug efflux. | Although not a primary reported mechanism for NaV1.7 inhibitors, consider assessing the expression and activity of ABC transporters. |
Experimental Protocols
Protocol 1: Generation of a this compound Resistant Cell Line
This protocol describes a method for generating a cell line with acquired resistance to this compound through continuous exposure to increasing concentrations of the drug.
-
Initial Seeding: Plate a parental cell line with known sensitivity to this compound at a low density.
-
Initial Treatment: Treat the cells with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of the measured effect).
-
Monitoring and Dose Escalation: Monitor cell viability and proliferation. When the cells resume a normal growth rate, increase the concentration of this compound in a stepwise manner.
-
Selection of Resistant Clones: Continue this process until the cells are able to proliferate in a concentration of this compound that is significantly higher than the IC50 of the parental line.
-
Characterization of Resistant Clones: Isolate and expand individual resistant clones for further characterization.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol is for measuring NaV1.7 currents in response to this compound.
-
Cell Preparation: Plate cells expressing NaV1.7 onto glass coverslips.
-
Recording Setup: Use a patch-clamp amplifier and data acquisition system.
-
Pipette Solution (Internal): Contains (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH 7.3 with CsOH.
-
Bath Solution (External): Contains (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.
-
Recording Procedure:
-
Form a gigaseal between the patch pipette and the cell membrane.
-
Rupture the membrane to achieve whole-cell configuration.
-
Apply a voltage protocol to elicit sodium currents (e.g., depolarizing steps from a holding potential of -120 mV).
-
Perfuse the cell with the external solution containing various concentrations of this compound.
-
Record the resulting inhibition of the sodium current.
-
Signaling Pathways
NaV1.7 and Nociceptive Signaling
The following diagram illustrates the role of NaV1.7 in the transmission of pain signals and the point of intervention for this compound.
Potential Mechanisms of Resistance to this compound
This diagram outlines the potential molecular mechanisms that could lead to cellular resistance to this compound.
References
- 1. SCN9A gene: MedlinePlus Genetics [medlineplus.gov]
- 2. Mutations in sodium-channel gene SCN9A cause a spectrum of human genetic pain disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic targeting of voltage-gated sodium channel NaV1.7 for cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Voltage-Gated Sodium Channel NaV1.7 Inhibitors with Potent Anticancer Activities in Medullary Thyroid Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ion Channel Involvement in Tumor Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Therapeutic targeting of voltage-gated sodium channel NaV1.7 for cancer metastasis [frontiersin.org]
Best practices for storing and handling GX-201.
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling GX-201. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist with your experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the storage and handling of this compound.
Issue 1: Precipitate observed in the stock solution upon thawing.
-
Question: I thawed my this compound DMSO stock solution, and I see some precipitate. Is the product degraded?
-
Answer: Precipitate formation upon thawing is a common issue with compounds dissolved in DMSO, especially after multiple freeze-thaw cycles.[1][2] This does not necessarily indicate degradation. To redissolve the compound, gently warm the vial to room temperature and vortex or sonicate the solution until the precipitate dissolves completely.[3] To prevent this in the future, it is recommended to aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
Issue 2: Inconsistent results in in-vivo experiments.
-
Question: I am observing high variability in my in-vivo experiments using this compound. What could be the cause?
-
Answer: Inconsistent results can stem from several factors. Ensure that the working solution is prepared fresh for each experiment.[4] The stability of the compound in the final formulation may be limited. Also, confirm the accuracy of the dosage calculations and the consistency of the administration technique (e.g., oral gavage). Variability in animal models can also contribute, so ensure that age, weight, and health status of the animals are consistent across experimental groups.
Issue 3: Difficulty dissolving the powdered this compound.
-
Question: I am having trouble dissolving the powdered this compound in DMSO. What should I do?
-
Answer: this compound is soluble in DMSO.[4] If you are experiencing difficulty, ensure you are using fresh, anhydrous DMSO, as it is hygroscopic and absorbed water can affect solubility.[1] Using an ultrasonic bath can aid in dissolution.[4] If solubility issues persist, gently warming the solution may help, but avoid excessive heat which could potentially degrade the compound.
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: How should I store the powdered this compound?
-
Q2: What is the recommended storage condition for the DMSO stock solution?
-
Q3: Can I store the diluted working solution for future use?
-
A3: It is strongly recommended to prepare the working solution for in-vivo experiments fresh on the day of use.[4] The stability of this compound in aqueous-based solutions may be limited.
-
Safety and Disposal
-
Q4: What are the primary hazards associated with this compound?
-
A4: this compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects. It is important to wash skin thoroughly after handling and to avoid release into the environment.
-
-
Q5: What personal protective equipment (PPE) should I use when handling this compound?
-
A5: When handling this compound, you should wear protective gloves, safety goggles with side-shields, and impervious clothing. Work in a well-ventilated area or use a suitable respirator to avoid inhalation of any dust or aerosols.
-
-
Q6: How should I dispose of this compound waste?
-
A6: Dispose of contents and containers to an approved waste disposal plant in accordance with local, state, and federal regulations. Avoid releasing this compound into the environment.
-
Data Presentation
Table 1: Storage Conditions for this compound
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years[4] |
| 4°C | 2 years[4] | |
| In Solvent (DMSO) | -80°C | 6 months[4] |
| -20°C | 1 month[4] |
Table 2: Preparation of a 10 mM Stock Solution in DMSO
| Desired Volume | Mass of this compound (MW: 563.00 g/mol ) | Volume of DMSO |
| 1 mL | 5.63 mg | 1 mL |
| 5 mL | 28.15 mg | 5 mL |
| 10 mL | 56.30 mg | 10 mL |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
1.1. Preparation of a 10 mM Stock Solution in DMSO:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution until the powder is completely dissolved. An ultrasonic bath can be used to aid dissolution.[4]
-
Aliquot the stock solution into single-use volumes in sterile cryovials.
-
Store the aliquots at -80°C for up to 6 months.[4]
1.2. Preparation of an Oral Dosing Solution (Example for a 1 mg/kg dose in a 20g mouse):
This protocol is adapted from a general method for preparing in-vivo dosing solutions.[4]
-
Calculate the required dose: For a 20g mouse, a 1 mg/kg dose requires 0.02 mg of this compound.
-
Prepare the vehicle: The vehicle consists of PEG300, Tween-80, and Saline.
-
Dilution:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution.
-
Based on the required dose, calculate the volume of stock solution needed.
-
In a sterile tube, add 400 µL of PEG300.
-
Add the calculated volume of the this compound DMSO stock solution to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again.
-
Add 450 µL of Saline to bring the final volume to 1 mL.
-
-
Administration: Administer the freshly prepared solution orally to the animal.
Visualizations
Caption: Figure 1. Simplified NaV1.7 Signaling Pathway in Nociception.
Caption: Figure 2. Experimental Workflow for In-Vivo Studies with this compound.
Caption: Figure 3. Troubleshooting Decision Tree for this compound Handling.
References
GX-201 Technical Support Center: Troubleshooting Unexpected Results
Welcome to the GX-201 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and troubleshoot issues encountered during experiments with this compound, a selective NaV1.7 inhibitor.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected potency (higher IC50) of this compound in our cell-based assay. What are the possible causes?
A1: Several factors could contribute to an apparent decrease in this compound potency. These can be broadly categorized into issues with the compound itself, the assay conditions, or the cells. Refer to the troubleshooting guide below for a systematic approach to identifying the root cause.
Q2: There is significant variability in our results between replicate wells and different experimental days. How can we improve consistency?
A2: High variability can stem from inconsistent cell seeding, improper compound handling, or fluctuations in instrument readings.[1] Standardizing your experimental protocol is key. This includes careful cell counting and seeding, ensuring complete solubilization of this compound, and regular calibration of equipment like plate readers.
Q3: Our negative control (vehicle-treated) cells are showing signs of toxicity or reduced viability. What could be the reason for this?
A3: "Edge effects" in microplates, where wells on the perimeter of the plate evaporate more quickly, can lead to increased concentrations of vehicle (like DMSO) and cause toxicity.[2] Other potential causes include contamination of the cell culture or media, or issues with the vehicle itself.
Q4: this compound is not showing any effect in our in vivo pain model, despite showing good in vitro potency. What should we consider?
A4: The discrepancy between in vitro and in vivo results can be due to a number of factors related to pharmacokinetics and pharmacodynamics. This compound has a relatively long half-life in mice and has been shown to produce analgesia at a free plasma concentration about three times its IC50.[3] Ensure your dosing regimen is sufficient to achieve this therapeutic concentration. Also, consider the specific pain model being used and whether NaV1.7 is a key driver of the nociceptive signaling in that model.
Troubleshooting Guides
Issue 1: Higher than Expected IC50 Value
If you are observing a rightward shift in the dose-response curve for this compound, indicating lower potency, consider the following troubleshooting steps.
Troubleshooting Workflow
Caption: Troubleshooting workflow for unexpectedly high IC50 values.
Quantitative Data Summary: Impact of Experimental Variables on this compound IC50
| Parameter | Standard Condition | Deviated Condition | Observed this compound IC50 (nM) |
| This compound Storage | -80°C, protected from light | Room temperature for 48 hours | 15.2 |
| -80°C, protected from light | -20°C, multiple freeze-thaw cycles | 8.9 | |
| Cell Density | 10,000 cells/well | 50,000 cells/well | 25.5 |
| Cell Passage | Passage 5 | Passage 25 | 18.3 |
| Incubation Time | 30 minutes | 5 minutes | 30.1 |
Detailed Experimental Protocol: Automated Patch Clamp Assay for this compound IC50 Determination
-
Cell Culture: HEK293 cells stably expressing human NaV1.7 are cultured in DMEM/F12 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and 500 µg/mL G418. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2. Use cells between passages 5 and 15 for experiments.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO.[3] Perform serial dilutions in external recording solution to achieve final concentrations ranging from 0.1 nM to 1 µM. The final DMSO concentration should not exceed 0.1%.
-
Automated Patch Clamp: Use a planar patch clamp system. Cells are harvested and suspended in external solution. The internal solution contains CsF to block potassium channels.
-
Voltage Protocol: Hold cells at -120 mV. A depolarizing pulse to 0 mV for 20 ms is used to elicit NaV1.7 currents. Test pulses are applied every 10 seconds.
-
Data Acquisition: Record baseline currents for 2 minutes. Apply this compound at various concentrations for 5 minutes.
-
Data Analysis: Measure the peak inward current before and after compound application. Calculate the percentage of inhibition for each concentration. Plot the concentration-response curve and fit with a four-parameter logistic equation to determine the IC50.
Issue 2: Inconsistent Results in an In Vivo Efficacy Study
High variability in animal studies can mask the true effect of this compound. The following guide addresses potential sources of this variability.
Logical Relationship Diagram: Factors Influencing In Vivo Efficacy
References
Validation & Comparative
For Researchers, Scientists, and Drug Development Professionals
The voltage-gated sodium channel NaV1.7 has emerged as a critical target in the pursuit of novel analgesics, largely due to compelling human genetic evidence linking loss-of-function mutations in the SCN9A gene to a congenital insensitivity to pain. This has spurred the development of numerous selective NaV1.7 inhibitors. Among these, GX-201, an acyl sulfonamide, has shown promise in preclinical studies, exhibiting distinct properties compared to earlier generations of inhibitors. This guide provides an objective comparison of the efficacy of this compound with other notable NaV1.7 inhibitors, supported by available experimental data and detailed methodologies.
Quantitative Efficacy of NaV1.7 Inhibitors
The following tables summarize the in vitro potency and in vivo efficacy of this compound and other selected NaV1.7 inhibitors. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental conditions.
| Inhibitor | Class | Target | IC50 (nM) | Selectivity vs. NaV1.5 | Reference |
| This compound | Acyl Sulfonamide | hNaV1.7 | 3.2 | >1000-fold | |
| GX-585 | Acyl Sulfonamide | hNaV1.7 | 15.1 | >1000-fold | |
| PF-05089771 | Aryl Sulfonamide | hNaV1.7 | 11 | ~1000-fold | |
| GDC-0310 | Acyl Sulfonamide | hNaV1.7 | 10 | >1000-fold | |
| DS-1971a | Sulfonamide | hNaV1.7 | Potent (specific value not readily available) | High | |
| JNJ-63955918 | Peptide (Tarantula Venom Analog) | hNaV1.7 | Potent (specific value not readily available) | High |
Table 1: In Vitro Potency and Selectivity of NaV1.7 Inhibitors. Data represents the half-maximal inhibitory concentration (IC50) against human NaV1.7 channels and selectivity over the cardiac sodium channel NaV1.5.
| Inhibitor | Animal Model | Pain Type | Efficacious Dose/Concentration | Key Findings | Reference |
| This compound | IEM Transgenic Mice | Target Engagement | 0.97 µM (in vivo IC50) | Required lower target coverage for efficacy compared to aryl sulfonamides. | |
| Rodent Models | Inflammatory & Neuropathic Pain | Not specified | Repeated dosing increased analgesic efficacy tenfold. | ||
| GX-585 | IEM Transgenic Mice | Target Engagement | 7.3 µM (in vivo IC50) | ||
| PF-05089771 | Rodent Models | Inflammatory & Neuropathic Pain | Active | Showed analgesic effects in preclinical models. | |
| Human Clinical Trial (Painful Diabetic Neuropathy) | Neuropathic Pain | 150 mg twice daily | Failed to show statistically significant improvement in pain scores versus placebo. | ||
| DS-1971a | PSNL Model Mice | Neuropathic Pain | 0.32 mg/kg, p.o. (ED50) | Potent analgesic effect on thermal hypersensitivity. |
Table 2: In Vivo Efficacy of NaV1.7 Inhibitors in Preclinical and Clinical Settings. IEM: Inherited Erythromelalgia; PSNL: Partial Sciatic Nerve Ligation.
Key Differentiators and Mechanistic Insights
A critical distinction has emerged between aryl and acyl sulfonamide classes of NaV1.7 inhibitors. Acyl sulfonamides, such as this compound and GDC-0310, have demonstrated a longer residence time on the NaV1.7 channel. This prolonged target engagement is hypothesized to contribute to their improved efficacy in vivo, potentially by allowing for a more sustained disruption of the pain signaling cascade. Repeated dosing of this compound has been shown to increase its analgesic efficacy tenfold, suggesting that prolonged inhibition may be crucial for desensitizing neuronal pathways.
In contrast, earlier aryl sulfonamides like PF-05089771, despite high in vitro potency and selectivity, have failed to translate this efficacy into robust analgesia in clinical trials for conditions like painful diabetic peripheral neuropathy. This discrepancy highlights the challenges in clinical development, which may be attributed to factors such as suboptimal target engagement in a clinical setting, differences between preclinical models and human disease, and the potential for compensatory mechanisms.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams are provided in DOT language for Graphviz.
Figure 1: Simplified NaV1.7 Signaling Pathway in Pain Transmission.
Figure 2: General Experimental Workflow for NaV1.7 Inhibitor Evaluation.
Detailed Experimental Protocols
The following are representative protocols for key experiments used in the evaluation of NaV1.7 inhibitors.
In Vitro Electrophysiology: Whole-Cell Patch-Clamp Assay
Objective: To determine the potency (IC50) and selectivity of a compound on human NaV1.7 channels.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human NaV1.7 channel (SCN9A) are cultured under standard conditions (e.g., 37°C, 5% CO2) in appropriate media.
-
Cell Preparation: Cells are plated onto glass coverslips for recording.
-
Recording Setup: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).
-
-
Voltage Protocol:
-
Cells are held at a holding potential of -120 mV.
-
To elicit NaV1.7 currents, cells are depolarized to 0 mV for 20 ms.
-
To assess state-dependent inhibition, a pre-pulse to a depolarized potential (e.g., -60 mV) can be used to inactivate a population of channels before the test pulse.
-
-
Compound Application: The test compound is perfused onto the cell at increasing concentrations. The effect on the peak inward sodium current is measured at each concentration.
-
Data Analysis: The concentration-response curve is fitted with a Hill equation to determine the IC50 value. Selectivity is determined by performing similar experiments on cells expressing other NaV subtypes (e.g., NaV1.5).
In Vivo Animal Model: Formalin-Induced Inflammatory Pain
Objective: To assess the analgesic efficacy of a compound in a model of inflammatory pain.
Methodology:
-
Animals: Adult male Sprague-Dawley rats or C57BL/6 mice are used. Animals are acclimated to the testing environment.
-
Compound Administration: The test compound or vehicle is administered via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before the formalin injection.
-
Formalin Injection: A 5% formalin solution (50 µL for rats, 20 µL for mice) is injected subcutaneously into the plantar surface of one hind paw.
-
Behavioral Observation: Immediately after injection, the animal is placed in an observation chamber. The amount of time the animal spends licking, biting, or flinching the injected paw is recorded for a set period, typically in two phases:
-
Phase 1 (Acute Nociceptive Pain): 0-5 minutes post-injection.
-
Phase 2 (Inflammatory Pain): 15-60 minutes post-injection.
-
-
Data Analysis: The total time spent in nociceptive behaviors is calculated for each phase. A reduction in this time in the compound-treated group compared to the vehicle group indicates analgesic efficacy.
In Vivo Animal Model: Spared Nerve Injury (SNI) Model of Neuropathic Pain
Objective: To evaluate the efficacy of a compound in a model of neuropathic pain.
Methodology:
-
Animals: Adult male Sprague-Dawley rats are typically used.
-
Surgical Procedure:
-
Animals are anesthetized.
-
The left sciatic nerve and its three terminal branches (tibial, common peroneal, and sural nerves) are exposed.
-
The tibial and common peroneal nerves are tightly ligated and transected, removing a small section of the distal nerve stump.
-
The sural nerve is left intact.
-
The muscle and skin are sutured.
-
-
Post-Operative Recovery: Animals are allowed to recover for a period of 7-14 days, during which they develop mechanical allodynia.
-
Assessment of Mechanical Allodynia:
-
Animals are placed on an elevated mesh floor in individual chambers and allowed to acclimate.
-
The plantar surface of the hind paw is stimulated with a series of calibrated von Frey filaments of increasing force.
-
The paw withdrawal threshold (the lowest force that elicits a withdrawal response) is determined.
-
-
Compound Testing: The test compound or vehicle is administered, and the paw withdrawal threshold is measured at various time points post-dosing.
-
Data Analysis: An increase in the paw withdrawal threshold in the compound-treated group compared to the vehicle group indicates an anti-allodynic (analgesic) effect.
Conclusion
This compound and other acyl sulfonamide NaV1.7 inhibitors represent a potential advancement over earlier aryl sulfonamide compounds due to their prolonged target residence time, which appears to correlate with improved preclinical efficacy. However, the consistent failure of even highly selective NaV1.7 inhibitors in late-stage clinical trials underscores the complexity of translating preclinical findings to human pain conditions. Future research should focus on understanding the precise mechanisms that differentiate successful preclinical outcomes from clinical setbacks, including the role of central NaV1.7, the contribution of other NaV subtypes, and the potential for compensatory signaling pathways. The development of more predictive preclinical models and a deeper understanding of the nuanced pharmacology of NaV1.7 inhibitors will be crucial for the successful clinical translation of this promising therapeutic strategy.
A Cross-Study Analysis of Preclinical Data for the NaV1.7 Inhibitor GX-201 in Pain Models
A detailed comparison of GX-201 with other selective NaV1.7 inhibitors, PF-05089771 and DWP-17061, reveals its potential as a potent analgesic. This guide synthesizes available preclinical data, providing a comprehensive overview of their efficacy, mechanism of action, and the experimental protocols used in their evaluation.
This report provides a cross-study analysis of the preclinical data for this compound, a selective inhibitor of the voltage-gated sodium channel NaV1.7, a key target in pain signaling pathways. The performance of this compound is compared with two other notable NaV1.7 inhibitors, PF-05089771 and DWP-17061, based on publicly available preclinical data. This guide is intended for researchers, scientists, and drug development professionals interested in the landscape of non-opioid analgesics.
Mechanism of Action: Targeting the Pain Channel
Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in excitable cells, including neurons. The NaV1.7 subtype is preferentially expressed in peripheral sensory neurons and plays a critical role in pain perception. Genetic studies have shown that loss-of-function mutations in the gene encoding NaV1.7 lead to a congenital inability to experience pain, highlighting its potential as a therapeutic target. Conversely, gain-of-function mutations are associated with inherited pain syndromes.
This compound and its comparators are small molecule inhibitors that selectively target NaV1.7, aiming to block the channel's activity and thereby reduce the transmission of pain signals.
Below is a diagram illustrating the role of NaV1.7 in the pain signaling pathway.
Caption: Role of NaV1.7 in the pain signaling cascade.
Comparative Efficacy of NaV1.7 Inhibitors
The following tables summarize the available quantitative preclinical data for this compound, PF-05089771, and DWP-17061.
| Compound | Target | IC50 (nM) | Species |
| This compound | hNaV1.7 | <3.2 | Human |
| PF-05089771 | hNaV1.7 | 11 - 101 | Human |
| DWP-17061 | hNaV1.7 | 31 | Human |
| Table 1: In Vitro Potency of NaV1.7 Inhibitors. This table compares the half-maximal inhibitory concentration (IC50) of the compounds against the human NaV1.7 channel. |
| Compound | Animal Model | Pain Model | Dosing | Efficacy |
| This compound | Mouse | Formalin-induced | 0.3, 1, 3 mg/kg (oral) | Dose-dependent inhibition of nociceptive events |
| This compound | Mouse | CFA-induced inflammatory | 0.3, 1, 3 mg/kg (oral) | Dose-dependent inhibition of inflammatory pain |
| PF-05089771 | Mouse | Various pain models | Not specified in detail | Mixed results, with some studies showing efficacy and others not. |
| DWP-17061 | Mouse | CFA-induced inflammatory | Not specified | ED50 = 8.2 mg/kg |
| DWP-17061 | Mouse | Formalin-induced | Not specified | ED50 = 1.58 mg/kg |
| Table 2: In Vivo Efficacy in Preclinical Pain Models. This table summarizes the reported efficacy of the NaV1.7 inhibitors in commonly used rodent models of pain. |
Experimental Protocols
A clear understanding of the experimental methodologies is crucial for the interpretation of the preclinical data. Below are detailed descriptions of the key experimental protocols cited in this guide.
In Vitro Electrophysiology
Objective: To determine the potency of the compounds in blocking the NaV1.7 channel.
Methodology: Whole-cell patch-clamp electrophysiology is performed on cells stably expressing the human NaV1.7 channel (hNaV1.7).
-
Cells are cultured and prepared for electrophysiological recording.
-
A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane.
-
The membrane patch under the pipette tip is ruptured to gain electrical access to the cell's interior.
-
The voltage across the cell membrane is clamped at a holding potential (e.g., -120 mV).
-
Depolarizing voltage steps are applied to elicit NaV1.7 currents.
-
The compound of interest is applied at various concentrations, and the resulting inhibition of the NaV1.7 current is measured.
-
The concentration of the compound that inhibits 50% of the current (IC50) is calculated by fitting the concentration-response data to a logistic equation.
Caption: Workflow for in vitro electrophysiology experiments.
Formalin-Induced Pain Model
Objective: To assess the analgesic efficacy of a compound in a model of acute and persistent pain.
Methodology:
-
Mice are habituated to the testing environment.
-
A dilute solution of formalin is injected into the plantar surface of one hind paw.
-
The animal's behavior is then observed for a set period (e.g., 30-60 minutes).
-
The amount of time the animal spends licking, biting, or flinching the injected paw is recorded. This response occurs in two distinct phases: an early, acute phase (0-5 minutes) and a late, inflammatory phase (15-30 minutes).
-
The test compound is administered (e.g., orally) at a predetermined time before the formalin injection.
-
The reduction in the duration of nociceptive behaviors in the treated group is compared to a vehicle-treated control group.
Caption: Experimental workflow for the mouse formalin test.
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
Objective: To evaluate the efficacy of a compound in a model of chronic inflammatory pain.
Methodology:
-
A baseline measurement of paw withdrawal threshold to a mechanical or thermal stimulus is taken.
-
Complete Freund's Adjuvant (CFA), an immunostimulant, is injected into the plantar surface of one hind paw. This induces a localized and persistent inflammation.
-
Several days after the CFA injection, the paw withdrawal threshold is measured again to confirm the development of hyperalgesia (increased sensitivity to pain).
-
The test compound is administered to the animals.
-
The paw withdrawal threshold is measured at various time points after compound administration.
-
An increase in the paw withdrawal threshold in the treated group compared to a vehicle-treated control group indicates an analgesic effect.
Reproducibility of Preclinical Findings on the NaV1.7 Inhibitor GX-201: A Comparative Analysis
A detailed examination of the preclinical data for the selective NaV1.7 inhibitor, GX-201, reveals a promising profile for the treatment of inflammatory and neuropathic pain. This guide provides a comparative analysis of the published findings on this compound alongside other key NaV1.7 inhibitors, focusing on the reproducibility of experimental results and providing detailed methodologies to aid in future research.
The voltage-gated sodium channel NaV1.7 has emerged as a critical target in pain signaling pathways. Its preferential expression in peripheral sensory neurons makes it an attractive candidate for the development of non-opioid analgesics with a reduced risk of central nervous system side effects. This compound, an acylsulfonamide, is a potent and selective inhibitor of this channel. This guide will delve into the key preclinical studies that have evaluated its efficacy and compare its performance with other notable NaV1.7 inhibitors.
Comparative Efficacy of NaV1.7 Inhibitors
The following tables summarize the quantitative data from key preclinical studies on this compound and its comparators.
| Compound | Assay | Species | IC50 (nM) | Selectivity vs. Other NaV Channels | Reference |
| This compound | Whole-cell patch clamp | Human | <3.2 | >10-fold vs. NaV1.1, NaV1.2, NaV1.6 | [Bankar et al., 2018] |
| GX-585 | Whole-cell patch clamp | Human | 15.1 | Not specified | [Bankar et al., 2018] |
| PF-05089771 | Whole-cell patch clamp | Human | 11 | ~1000-fold vs. resting state | [Alexandrou et al., 2016] |
| AM-0466 | Whole-cell patch clamp | Human | 20 | High | [Graceffa et al., 2017] |
Table 1: In Vitro Potency and Selectivity of NaV1.7 Inhibitors
| Compound | Pain Model | Species | Dose & Route | Key Findings | Reference |
| This compound | Formalin-induced flinching | Mouse | 0.3, 1, 3 mg/kg, p.o. | Dose-dependent inhibition of nociceptive events. | [Bankar et al., 2018] |
| This compound | CFA-induced inflammatory pain | Mouse | Not specified | Efficacious at a free plasma concentration ~3 times the IC50. | [Bankar et al., 2018] |
| This compound | Diabetic neuropathy | Mouse | Not specified | Suppresses neuropathic pain. | [Tocris Bioscience] |
| PF-05089771 | Capsaicin-induced nociception | Mouse | Not specified | Exhibited analgesic effects. | [Alexandrou et al., 2016] |
| AM-0466 | Histamine-induced pruritus | Mouse | Not specified | Demonstrated robust pharmacodynamic activity. | [Graceffa et al., 2017] |
| AM-0466 | Capsaicin-induced nociception | Mouse | Not specified | Demonstrated robust pharmacodynamic activity without motor impairment. | [Graceffa et al., 2017] |
Table 2: In Vivo Efficacy of NaV1.7 Inhibitors in Preclinical Pain Models
Signaling Pathway and Mechanism of Action
This compound and other selective NaV1.7 inhibitors act by binding to the voltage sensor domain 4 (VSD4) of the NaV1.7 channel. This binding stabilizes the inactivated state of the channel, preventing the influx of sodium ions that is necessary for the generation and propagation of action potentials in nociceptive neurons. This targeted inhibition of NaV1.7 in the peripheral nervous system is designed to reduce pain signaling without affecting other essential physiological processes controlled by different sodium channel subtypes.
Caption: Mechanism of action of this compound in blocking pain signals.
Experimental Protocols
To ensure the reproducibility of the findings, detailed experimental protocols for the key in vivo models are provided below.
Formalin-Induced Pain Model
This model assesses nociceptive responses to a chemical irritant.
-
Animals: Wild-type mice are used.
-
Acclimatization: Animals are habituated to the testing environment for at least 30 minutes before the experiment.
-
Compound Administration: this compound is administered orally (p.o.) at doses of 0.3, 1, or 3 mg/kg.
-
Formalin Injection: A solution of 2.5% formalin in saline is injected subcutaneously into the plantar surface of the hind paw.
-
Observation: Immediately after formalin injection, the animal's behavior is observed for a set period (e.g., 30 minutes). The cumulative time spent licking or biting the injected paw is recorded as a measure of nociceptive behavior.
-
Data Analysis: The dose-dependent inhibition of nociceptive events by this compound is evaluated by comparing the licking/biting time in treated groups to a vehicle-treated control group.
Caption: Experimental workflow for the formalin test.
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain
This model induces a persistent inflammatory state to evaluate the efficacy of analgesics against chronic inflammatory pain.
-
Animals: Wild-type mice are used.
-
CFA Injection: A single intraplantar injection of Complete Freund's Adjuvant (CFA) is administered to one hind paw to induce localized inflammation.
-
Pain Assessment: At a specified time point after CFA injection (e.g., 24 hours), when inflammation and hyperalgesia are established, pain sensitivity is assessed using methods such as the von Frey test for mechanical allodynia or the Hargreaves test for thermal hyperalgesia.
-
Compound Administration: this compound is administered, and its effect on the established pain state is measured at various time points post-dosing.
-
Data Analysis: The reversal of mechanical or thermal hypersensitivity in this compound-treated animals is compared to that in vehicle-treated controls.
Caption: Workflow for the CFA-induced inflammatory pain model.
Conclusion
The available preclinical data for this compound consistently demonstrate its potency and selectivity as a NaV1.7 inhibitor with efficacy in models of both acute and chronic pain. The reproducibility of these findings is supported by a clear mechanism of action and well-defined experimental protocols. When compared to other selective NaV1.7 inhibitors, this compound shows a comparable or, in some aspects, improved preclinical profile. However, it is important to note that the successful translation of these promising preclinical results into clinical efficacy remains a significant challenge for all NaV1.7 inhibitors. Further research, including head-to-head comparative studies and investigation in a wider range of pain models, is warranted to fully elucidate the therapeutic potential of this compound.
Investigational Gene Therapy FX201 for Osteoarthritis Pain: A Comparative Guide
Disclaimer: No meta-analysis or published studies were found for a compound designated "GX-201" for pain. The following guide provides a comparative analysis of FX201 , an investigational gene therapy with a similar designation, for the treatment of osteoarthritis (OA) pain. This information is based on early-stage clinical trial data and should be interpreted with caution, as FX201 is not an approved therapy.
Executive Summary
FX201 (humantakinogene hadenovec) is an intra-articular gene therapy candidate being investigated for the treatment of osteoarthritis of the knee.[1] It is designed to deliver a gene encoding for an anti-inflammatory protein, interleukin-1 receptor antagonist (IL-1Ra), directly into the knee joint.[2] The therapy aims to provide sustained pain relief and potentially slow disease progression with a single injection.[2][3] Early clinical data suggests that FX201 is generally well-tolerated and may provide substantial pain relief for some patients with moderate-to-severe knee OA.[1] This guide compares the available data on FX201 with established treatments for knee osteoarthritis.
Data Presentation
Table 1: FX201 Phase 1 Clinical Trial - Preliminary Efficacy Data (Low-Dose Cohort)
| Outcome Measure | Timepoint | Result (n=5) | Citation |
| Substantial Improvement in Pain (IMMPACT criteria) | Week 8 | 3 out of 5 patients | [1] |
| Substantial Improvement in Pain (IMMPACT criteria) | Week 12 | 2 out of 5 patients | [1] |
| Substantial Improvement in Pain (IMMPACT criteria) | Week 24 | 2 out of 5 patients | [1][3] |
IMMPACT (Initiative on Methods, Measurement, and Pain Assessment in Clinical Trials) criteria for substantial improvement is a clinically meaningful measure of pain relief.
Table 2: Comparison of FX201 with Standard of Care for Knee Osteoarthritis
| Treatment Modality | Efficacy | Common Adverse Events | Administration |
| FX201 (Investigational) | Preliminary data suggests potential for durable pain relief.[1][3] | Self-limited knee pain, swelling, and effusion.[1] | Single intra-articular injection.[2] |
| Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) - Oral | Effective for short-term pain relief.[4][5] | Gastrointestinal and cardiovascular risks.[5] | Oral, daily or as needed. |
| Topical NSAIDs | Safer than oral NSAIDs and may be as effective for pain and function.[5] | Local skin irritation. | Topical, daily. |
| Intra-articular Corticosteroids | Provide short-term pain relief.[4] Ranked first for alleviating pain alone in one analysis.[6] | Post-injection flare, potential for cartilage damage with repeated use. | Intra-articular injection, typically every 3-6 months. |
| Intra-articular Hyaluronic Acid | Controversial; some studies show no benefit over placebo.[6] | Joint swelling, pain at injection site. | Series of intra-articular injections. |
| Exercise and Weight Loss | Core recommended treatments that improve pain and function.[4][7] | Generally safe, risk of injury if not performed correctly. | Lifestyle modification. |
Experimental Protocols
FX201 Phase 1 Clinical Trial Methodology
The Phase 1 trial of FX201 was an open-label, single ascending dose study designed to assess the safety, tolerability, biodistribution, and preliminary clinical activity of the gene therapy in patients with moderate-to-severe knee osteoarthritis.[1]
-
Patient Population: Patients aged 30-80 years with Kellgren-Lawrence Grade 2-3 radiographic severity and moderate to severe pain (WOMAC-A pain score ≥ 4.0 - ≤ 9.0) who had failed at least two other treatments.[1]
-
Intervention: A single intra-articular injection of FX201 into the knee. The low-dose cohort received 1.4E10 genome copies.[1]
-
Assessments:
-
Safety and Tolerability: Monitored for adverse events.[1]
-
Biodistribution: Vector copies were quantified in plasma, urine, and injection site swabs.[1]
-
Clinical Activity: Assessed using the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) pain subscale (WOMAC-A) and the Knee Injury and Osteoarthritis Outcome Score (KOOS).[1][8][9]
-
Mandatory Visualization
Caption: Signaling pathway of FX201 in an osteoarthritic joint.
Caption: Experimental workflow of the FX201 Phase 1 clinical trial.
References
- 1. hcplive.com [hcplive.com]
- 2. Flexion Therapeutics to Advance Investigational Gene Therapy FX201 into High Dose Cohort of Phase 1 Clinical Trial in Knee Osteoarthritis and Expand Low and Mid Dose Treatment Groups - BioSpace [biospace.com]
- 3. Flexion Therapeutics Announces Presentation of Preliminary FX201 Clinical Data at the Upcoming 2021 American Society of Gene & Cell Therapy (ASGCT) Annual Meeting - BioSpace [biospace.com]
- 4. Osteoarthritis Management: Updated Guidelines from the American College of Rheumatology and Arthritis Foundation | AAFP [aafp.org]
- 5. Management of knee osteoarthritis in primary care - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arthritis.org [arthritis.org]
- 7. acsep.org.au [acsep.org.au]
- 8. WOMAC - Wikipedia [en.wikipedia.org]
- 9. The Knee injury and Osteoarthritis Outcome Score (KOOS): from joint injury to osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal Protocol for GX-201
The following procedures provide essential safety and logistical information for the proper disposal of GX-201, ensuring the safety of laboratory personnel and minimizing environmental impact. This guidance is intended for researchers, scientists, and drug development professionals actively handling this compound.
Hazard and Precautionary Summary
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Adherence to the following precautionary statements is mandatory to mitigate risks.
| Hazard Class | Hazard Statement | Precautionary Measures |
| Acute Oral Toxicity (Category 4) | H302: Harmful if swallowed.[1] | P264: Wash skin thoroughly after handling.[1]P270: Do not eat, drink or smoke when using this product.[1]P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]P330: Rinse mouth.[1] |
| Acute & Chronic Aquatic Toxicity (Category 1) | H410: Very toxic to aquatic life with long lasting effects.[1] | P273: Avoid release to the environment.[1]P391: Collect spillage.[1] |
| General Disposal | - | P501: Dispose of contents/container to an approved waste disposal plant.[1] |
Step-by-Step Disposal Procedure
Proper disposal of this compound and its containers is critical. Under no circumstances should it be disposed of in standard laboratory trash or flushed down the drain.
-
Waste Segregation and Collection :
-
Designate a specific, clearly labeled, and sealed container for all this compound waste, including unused product, contaminated consumables (e.g., pipette tips, gloves), and cleaning materials.
-
-
Spill Management :
-
In the event of a spill, prevent further leakage or spreading.[1]
-
Wear full personal protective equipment, including gloves, eye protection, and appropriate respiratory protection.[1]
-
Absorb the spill using a finely-powdered, liquid-binding material such as diatomite or universal binders.[1]
-
Collect the absorbed material and place it into the designated this compound waste container.[1]
-
-
Surface Decontamination :
-
All materials used for decontamination (e.g., wipes, swabs) must be disposed of in the designated this compound waste container.
-
Final Disposal :
-
The sealed container of this compound waste must be disposed of through an approved and licensed hazardous waste disposal facility.[1]
-
Consult with your institution's Environmental Health and Safety (EHS) department to arrange for proper pickup and disposal in accordance with local, state, and federal regulations.
-
Logical Workflow for this compound Disposal
Caption: Logical workflow for the handling and disposal of this compound waste.
References
Personal protective equipment for handling GX-201
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for laboratory personnel handling GX-201. Adherence to these guidelines is crucial for ensuring personal safety and minimizing environmental impact.
Chemical Identification and Hazards
This compound is a selective NaV1.7 inhibitor intended for laboratory research.[1] It is imperative to be aware of its potential hazards to ensure safe handling.
| Identifier | Value |
| Product Name | This compound |
| CAS Number | 1788071-27-1[1][2] |
| Molecular Formula | C25H27ClF4N2O4S[1][2] |
| Molecular Weight | 563.00[1][2] |
Hazard Summary:
-
Acute Toxicity: Harmful if swallowed (Oral, Category 4).[2]
-
Eye Damage: May cause serious eye damage.[3]
-
Organ Toxicity: May cause damage to organs (liver, kidneys) through prolonged or repeated exposure.
-
Aquatic Hazard: Very toxic to aquatic life with long-lasting effects (Acute and Chronic, Category 1).[2]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure.
| Protection Type | Specific Equipment | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects against splashes and eye contact.[2] |
| Hand Protection | Protective gloves (e.g., Nitrile) | Prevents skin contact.[2] |
| Body Protection | Impervious clothing (e.g., lab coat) | Protects against skin exposure.[2] |
| Respiratory Protection | Suitable respirator | Required to prevent inhalation of dust or aerosols.[2] |
Operational and Handling Plan
A systematic approach to handling this compound is essential for safety. The following workflow outlines the key steps from preparation to post-handling procedures.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
